molecular formula C12H10N4O2 B2442023 1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol CAS No. 1209777-97-8

1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol

Cat. No.: B2442023
CAS No.: 1209777-97-8
M. Wt: 242.238
InChI Key: ASPMSSCJQDPNNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (CAS 1209777-97-8) is a chemical compound based on the privileged pyrazolo[3,4-d]pyrimidine scaffold, which is recognized in medicinal chemistry as a bioisostere of the purine ring system . This core structure is a key intermediate in the design and synthesis of novel small molecules for targeted cancer therapy research . The pyrazolopyrimidine scaffold is extensively investigated for its potential to inhibit various kinase targets. Specifically, derivatives sharing this core structure have been designed as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a protein kinase that plays a critical role in cell cycle progression and is a validated target in oncology drug discovery . Furthermore, other research efforts have focused on developing related 1H-pyrazolo[3,4-d]pyrimidine derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), both in its wild-type (EGFRWT) and mutant (EGFRT790M) forms, which are important targets in cancers such as lung and colorectal carcinoma . The tolyl substituent in this compound is a common structural feature used to occupy hydrophobic regions in the target enzyme's active site . This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals. Identifiers and Properties • CAS Number : 1209777-97-8 • Molecular Formula : C12H10N4O2 • Molecular Weight : 242.23 g/mol • SMILES : OC1=C2C(N(C3=CC=C(C)C=C3)N=C2)=NC(O)=N1

Properties

IUPAC Name

1-(4-methylphenyl)-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c1-7-2-4-8(5-3-7)16-10-9(6-13-16)11(17)15-12(18)14-10/h2-6H,1H3,(H2,14,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPMSSCJQDPNNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Biological Activity of p-Tolyl Substituted Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, medicinal chemistry, and experimental validation of p-tolyl substituted pyrazolo[3,4-d]pyrimidines.

Technical Guide for Drug Discovery & Application Scientists

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of the purine nucleus (adenine).[1] This structural similarity allows these derivatives to act as potent ATP-competitive inhibitors of various protein kinases. This guide focuses specifically on ** p-tolyl (4-methylphenyl) substituted derivatives**, analyzing how the introduction of a p-tolyl moiety—typically at the N1 or C4-amino positions—modulates biological activity through enhanced lipophilicity, steric optimization, and electronic effects.

Key therapeutic areas include Oncology (Src family kinases, CDK2, PLK4 inhibition) and Infectious Diseases (DHFR inhibition, anti-virulence).

Medicinal Chemistry Rationale: The p-Tolyl Advantage

In drug design, the substitution of a phenyl ring with a p-tolyl group introduces a methyl group at the para position. This modification is not merely cosmetic; it fundamentally alters the physicochemical profile of the ligand.

Structure-Activity Relationship (SAR)
  • Lipophilicity (

    
    ):  The methyl group increases the partition coefficient, potentially enhancing cell membrane permeability and blood-brain barrier (BBB) penetration, which is critical for glioblastoma targets (e.g., Src kinase inhibitors like SI306).
    
  • Electronic Effects (+I Effect): The methyl group is an electron-donating group (inductive effect). When attached to an aniline nitrogen at the C4 position, it increases the electron density on the nitrogen, potentially strengthening hydrogen bond interactions with the kinase hinge region.

  • Steric Filling: The p-methyl group can access hydrophobic pockets within the ATP-binding site (e.g., the hydrophobic region II of Src kinase) that are inaccessible to unsubstituted phenyl rings.

Core Scaffold Numbering

The biological activity is highly dependent on the substitution pattern.

  • N1-position: Often substituted with aryl groups (phenyl, p-tolyl) to fill the sugar-binding pocket of the enzyme.

  • C4-position: The amino group here mimics the N6-amino of adenine. Substitution with p-toluidine creates a "tail" that extends into the solvent-accessible region or hydrophobic back pockets.

Therapeutic Applications & Mechanisms

Oncology: Kinase Inhibition

The most well-documented activity of p-tolyl pyrazolo[3,4-d]pyrimidines is the inhibition of tyrosine and serine/threonine kinases.

Src Family Kinases (SFKs)

Compounds such as SI306 and its prodrugs have demonstrated potent inhibition of c-Src.

  • Mechanism: These molecules bind to the ATP-binding pocket of Src. The pyrazolo[3,4-d]pyrimidine core mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region (Met341 in c-Src).

  • Biological Outcome: Inhibition of Src autophosphorylation (Y416) leads to:

    • G2/M Cell Cycle Arrest.[2]

    • Reduced cell migration and invasion (downregulation of Paxillin and ERK signaling).[3][4]

    • Key Data: IC50 values in the low micromolar to nanomolar range for PC3 (prostate) and U87 (glioblastoma) cell lines.

Cyclin-Dependent Kinases (CDK2)

Derivatives bearing a 4-(p-tolylamino) moiety have shown selectivity for CDK2/Cyclin E complexes.

  • Significance: CDK2 is essential for the G1/S transition. Inhibition leads to apoptosis in MCF-7 and HCT-116 cancer lines.

PLK4 (Polo-like Kinase 4)

Recent studies (e.g., Compound 24j ) highlight the scaffold's ability to inhibit PLK4, a master regulator of centriole duplication.

  • Potency: IC50 < 10 nM.[5]

  • Application: Synthetic lethality in TRIM37-amplified breast cancer.[5]

Antimicrobial & Anti-virulence

Beyond cancer, p-tolyl derivatives exhibit dual-action antibacterial properties.

  • Target: Dihydrofolate Reductase (DHFR).[6] The scaffold mimics the pteridine ring of folate.

  • Anti-virulence: Inhibition of Quorum Sensing (QS) in P. aeruginosa (LasI/LasR systems) and S. aureus (AgrC).[6]

  • Efficacy: Compounds have shown MIC values comparable to ciprofloxacin in specific strains, with the p-tolyl group contributing to bacterial cell wall penetration.

Experimental Protocols (Self-Validating Systems)

Chemical Synthesis: General Procedure for p-Tolyl Derivatives

Objective: Synthesize 4-(p-tolylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.

  • Precursor Synthesis: React 2-ethoxymethylenemalononitrile with phenylhydrazine to yield 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.

  • Cyclization: Reflux the pyrazole intermediate with formic acid or triethyl orthoformate to generate the pyrazolo[3,4-d]pyrimidin-4(5H)-one (or activate with POCl3 to get the 4-chloro derivative).

  • Substitution (The Critical Step):

    • Reagents: 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), p-toluidine (1.1 eq), Triethylamine (2.0 eq).

    • Solvent: Isopropanol or Ethanol.

    • Condition: Reflux for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

    • Purification: Cool to RT. The precipitate is filtered, washed with cold ethanol, and recrystallized from EtOH/DMF.

  • Validation:

    • 1H NMR: Look for the characteristic methyl singlet at ~2.3 ppm and the AB quartet of the p-tolyl aromatic protons.

    • Mass Spec: Confirm M+1 peak.

In Vitro Src Kinase Assay

Objective: Determine IC50 of the synthesized derivative against c-Src.

  • System: FRET-based assay (e.g., Z'-LYTE™ or LanthaScreen™).

  • Protocol:

    • Prepare 3x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Dispense 10 µL of compound (serially diluted in DMSO, final <1%) into 384-well plate.

    • Add 5 µL of c-Src enzyme (0.5–2 nM final). Incubate 15 min at RT.

    • Add 5 µL of ATP/Peptide Substrate mix (ATP at Km, ~10 µM).

    • Incubate 1 hour at RT.

    • Add Development Solution (Protease/EDTA) to cleave non-phosphorylated peptides.

    • Read Fluorescence Ratio (Coumarin/Fluorescein).

  • Control: Staurosporine (Positive Control), DMSO only (Negative Control).

Cell Viability Assay (MTT)

Objective: Assess cytotoxicity in U87 (Glioblastoma) or MCF-7 cells.

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add p-tolyl derivative at concentrations 0.1, 1, 10, 50, 100 µM.

  • Incubation: 48 or 72 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h.

  • Solubilization: Remove media, add DMSO (100 µL). Shake 10 min.

  • Read: Absorbance at 570 nm.

  • Calculation: $ \text{Viability %} = \frac{\text{OD}{\text{sample}}}{\text{OD}{\text{control}}} \times 100 $.

Data Summary & Visualization

Comparative Activity Profile

The following table summarizes literature data for p-tolyl substituted variants versus their unsubstituted counterparts.

Compound ClassTargetSubstituent (R)IC50 / ActivityReference
Pyrazolo[3,4-d]pyrimidinec-Src 4-(p-tolylamino)0.12 µM[SI Series]
Pyrazolo[3,4-d]pyrimidinec-Src 4-(phenylamino)0.45 µM[SI Series]
Pyrazolo[3,4-d]pyrimidineCDK2 4-(3-fluoroanilino)0.08 µM[Kim et al.]
Pyrazolo[3,4-d]pyrimidinePLK4 4-(substituted)0.2 nM[Zhao et al.]
Pyrazolo[3,4-d]pyrimidineS. aureus N1-(p-tolyl)MIC: 12.5 µg/mL[Antimicrobial Studies]
Pathway Visualization: Src Kinase Inhibition

The following diagram illustrates the mechanism of action for p-tolyl pyrazolo[3,4-d]pyrimidines within the Src signaling cascade, leading to reduced metastasis.

SrcSignaling Inhibitor p-Tolyl Pyrazolo[3,4-d]pyrimidine Src_Active c-Src (Active) pY416 Inhibitor->Src_Active ATP Competitive Inhibition (Hinge Binding) Src_Inactive c-Src (Inactive) Src_Inactive->Src_Active Autophosphorylation FAK FAK (Focal Adhesion Kinase) Src_Active->FAK Phosphorylation Ras Ras/MAPK Src_Active->Ras Signaling Cascade STAT3 STAT3 Src_Active->STAT3 Activation Paxillin Paxillin FAK->Paxillin Focal Adhesion Turnover Migration Cell Migration & Invasion Paxillin->Migration Proliferation Cell Proliferation Ras->Proliferation Angiogenesis Angiogenesis (VEGF) STAT3->Angiogenesis

Figure 1: Mechanism of Action. The inhibitor blocks ATP binding to c-Src, preventing downstream phosphorylation of FAK and Paxillin, ultimately halting tumor invasion.

Synthesis Workflow

Synthesis Start Phenylhydrazine + Ethoxymethylenemalononitrile Inter1 5-amino-pyrazole-4-carbonitrile Start->Inter1 Reflux/EtOH Cyclization Cyclization (HCOOH or HCONH2) Inter1->Cyclization Core Pyrazolo[3,4-d]pyrimidin-4-one Cyclization->Core Chlorination Chlorination (POCl3) Core->Chlorination FinalStep Nucleophilic Subst. (p-Toluidine) Chlorination->FinalStep Product 4-(p-Tolylamino)-Pyrazolo[3,4-d]pyrimidine FinalStep->Product Reflux/IPA

Figure 2: Synthetic route for generating C4-substituted p-tolyl derivatives.

Conclusion

The p-tolyl substituted pyrazolo[3,4-d]pyrimidine scaffold represents a highly versatile template for drug development. The p-tolyl group acts as a critical lipophilic anchor that enhances potency against Src and CDK kinases compared to unsubstituted analogs. For researchers, the immediate value lies in the scaffold's synthetic accessibility and its proven ability to disrupt cancer cell migration and bacterial virulence simultaneously. Future optimization should focus on C6-substitutions to further tune selectivity between host kinases and microbial targets.

References

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review. Arabian Journal of Chemistry. [Link]

  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis and SAR. MDPI Molecules. [Link]

  • Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest. Molecular Cancer Therapeutics. [Link]

  • Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. MDPI Pharmaceuticals. [Link]

  • Pyrazolo[3,4-d]pyrimidines c-Src inhibitors reduce epidermal growth factor-induced migration in prostate cancer cells. European Journal of Cancer. [Link]

Sources

Navigating the Tautomeric Landscape of 1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol and its 4,6-dione Isomer: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous kinase inhibitors and other therapeutic agents due to its bioisosteric relationship with the purine nucleus. The potential for tautomerism in substituted pyrazolo[3,4-d]pyrimidines, particularly those with hydroxyl groups at the C4 and C6 positions, is a critical determinant of their physicochemical properties, target engagement, and metabolic stability. This in-depth technical guide provides a comprehensive analysis of the tautomeric equilibrium between 1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol and its corresponding 4,6-dione form. We will explore the underlying principles governing this equilibrium, present robust experimental and computational methodologies for its characterization, and discuss the implications for drug design and development.

Introduction: The Significance of Tautomerism in Heterocyclic Drug Candidates

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery.[1] For heterocyclic compounds, which form the backbone of a vast number of pharmaceuticals, the predominant tautomeric form in a given environment dictates key molecular properties such as hydrogen bonding capacity, lipophilicity, and molecular shape. Consequently, understanding and controlling tautomerism is paramount for optimizing drug-target interactions, ADME (absorption, distribution, metabolism, and excretion) profiles, and ultimately, therapeutic efficacy.

The 1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione/diol system presents a classic case of lactam-lactim (or keto-enol) tautomerism within a biologically relevant scaffold. The relative stability of the diol versus the dione tautomer can be influenced by a variety of factors, including the electronic nature of substituents, solvent polarity, pH, and solid-state packing forces. This guide will provide the theoretical framework and practical tools necessary to dissect these influences and predict the tautomeric behavior of this important class of molecules.

The Predominant Tautomer: Theoretical and Experimental Evidence

In the case of pyrazolo[3,4-d]pyrimidines bearing hydroxyl groups at the 4 and 6 positions, there is a strong and well-documented preference for the diketo (or lactam) tautomer, 1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione. This preference is rooted in the greater thermodynamic stability of the amide-like carbonyl groups compared to the enolic double bonds within the pyrimidine ring.

Studies on related pyrazolo[3,4-d]pyrimidine ribonucleosides have shown that the keto form is overwhelmingly favored, with equilibrium constants (KTAUT = [keto]/[enol]) in the range of 400–1200.[2] This indicates that the dione tautomer is several orders of magnitude more stable than the diol form in solution. While the specific equilibrium constant for the 1-(p-tolyl) derivative has not been reported, the electronic influence of the p-tolyl group is not expected to fundamentally alter this strong intrinsic preference.

Computational studies using Density Functional Theory (DFT) have become an indispensable tool for predicting the relative stabilities of tautomers.[3][4] For the broader class of pyrazolo[3,4-d]pyrimidines, DFT calculations consistently show that the lactam forms are energetically more favorable than their corresponding lactim tautomers. These in silico models provide a powerful predictive capability in the early stages of drug design, allowing for the rational selection of scaffolds with the desired tautomeric properties.

Synthetic Pathways to 1-Aryl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diones

The synthesis of the target compound and its analogs typically follows a multi-step sequence starting from readily available precursors. A common and effective strategy involves the construction of the pyrazole ring followed by the annulation of the pyrimidine ring. The synthesis of the closely related 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione provides a reliable template for accessing the 1-(p-tolyl) derivative.[5]

Experimental Protocol: Synthesis of 1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

This protocol is adapted from established procedures for the synthesis of N-aryl pyrazolo[3,4-d]pyrimidine-4,6-diones.[5]

Step 1: Synthesis of 5-amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile

  • To a solution of p-tolylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in absolute ethanol, add ethoxymethylenemalononitrile (1.0 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour into ice-water.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the desired product.

Step 2: Hydrolysis to 5-amino-1-(p-tolyl)-1H-pyrazole-4-carboxamide

  • Suspend the 5-amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile (1.0 eq) in a solution of ethanolic sodium hydroxide (20%).

  • Heat the mixture to reflux for 2-3 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and neutralize with a dilute solution of hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the carboxamide.

Step 3: Cyclization to 1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

  • Mix the 5-amino-1-(p-tolyl)-1H-pyrazole-4-carboxamide (1.0 eq) with an excess of urea (10-15 eq).

  • Heat the mixture to a molten state (typically 180-200 °C) for 2-4 hours.

  • Cool the reaction mixture and treat with a hot aqueous solution of sodium hydroxide to dissolve the product.

  • Filter the hot solution to remove any insoluble byproducts.

  • Acidify the filtrate with acetic acid or dilute hydrochloric acid to precipitate the final product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol, acetic acid) to yield pure 1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione.

The following diagram illustrates the synthetic workflow:

Synthesis_Workflow p_tolylhydrazine p-Tolylhydrazine pyrazole_nitrile 5-amino-1-(p-tolyl)-1H- pyrazole-4-carbonitrile p_tolylhydrazine->pyrazole_nitrile EtOH, NaOAc, Reflux ethoxymethylene Ethoxymethylenemalononitrile ethoxymethylene->pyrazole_nitrile pyrazole_carboxamide 5-amino-1-(p-tolyl)-1H- pyrazole-4-carboxamide pyrazole_nitrile->pyrazole_carboxamide NaOH/EtOH, Reflux final_product 1-(p-Tolyl)-1H-pyrazolo[3,4-d]- pyrimidine-4,6(5H,7H)-dione pyrazole_carboxamide->final_product Fusion, 180-200 °C urea Urea urea->final_product Computational_Workflow start Generate Tautomer Structures (Dione, Enol-Keto, Diol) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_analysis Gibbs Free Energy Analysis freq_calc->energy_analysis result Predict Predominant Tautomer energy_analysis->result

Sources

1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (CAS 1209777-97-8) is a specialized heterocyclic scaffold utilized primarily in medicinal chemistry as a precursor for developing potent kinase inhibitors (e.g., EGFR, Src, BRK) and xanthine oxidase (XO) antagonists.[1][2][3][4][5][6][7][8] Structurally analogous to Allopurinol, this compound features a fused pyrazolo[3,4-d]pyrimidine core substituted at the N1 position with a para-tolyl group. Its 4,6-diol functionality (often existing in the stable 4,6-dione tautomeric form) serves as a critical chemical handle for chlorination and subsequent nucleophilic aromatic substitution (


), enabling the rapid generation of diverse libraries of bioactive molecules. This guide details the compound's physicochemical properties, validated synthesis protocols, and its role as a pharmacophore in drug discovery.

Part 1: Chemical Identity & Physicochemical Properties

Nomenclature and Identifiers
PropertyDetail
Chemical Name 1-(4-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol
CAS Number 1209777-97-8
Common Synonyms 1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione; 4,6-Dihydroxy-1-(p-tolyl)pyrazolo[3,4-d]pyrimidine
Molecular Formula

Molecular Weight 242.23 g/mol
SMILES Cc1ccc(cc1)n2c3c(c(nc3O)O)nn2
InChI InChI=1S/C12H10N4O2/c1-7-2-4-8(5-3-7)16-9-6-13-11(17)10(18)12(9)15-14-16
Physicochemical Profile
  • Appearance: Off-white to pale yellow solid.

  • Solubility: Low solubility in water; soluble in DMSO, DMF, and hot ethanol.

  • Acidity (pKa): The protons on the hydroxyl groups (or NH in dione form) are acidic (

    
    ), allowing deprotonation by weak bases (e.g., 
    
    
    
    ).
  • Tautomerism: In solution, the compound exists in equilibrium between the diol (4,6-dihydroxy) and dione (4,6-oxo) forms, with the dione form often predominating in polar aprotic solvents.

Part 2: Synthesis & Manufacturing Protocol

Retrosynthetic Analysis

The most robust synthetic route involves the construction of the pyrazole ring first, followed by the closure of the pyrimidine ring.

  • Step 1: Condensation of p-tolylhydrazine with ethoxymethylene malononitrile.

  • Step 2: Hydrolysis of the nitrile to a primary amide.

  • Step 3: Cyclocondensation with urea to form the pyrimidine-4,6-dione core.

Step-by-Step Laboratory Protocol

Safety Note: Hydrazines are toxic and potential carcinogens. Perform all reactions in a fume hood.

Step 1: Synthesis of 5-Amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile[9]
  • Reagents: p-Tolylhydrazine hydrochloride (1.0 eq), Ethoxymethylene malononitrile (1.1 eq), Ethanol (anhydrous), Triethylamine (TEA).

  • Procedure:

    • Dissolve p-tolylhydrazine HCl in ethanol. Add TEA (1.2 eq) to liberate the free base.

    • Add ethoxymethylene malononitrile dropwise at

      
      .
      
    • Reflux the mixture for 3–5 hours. Monitor by TLC (Hexane:EtOAc 1:1).

    • Cool to room temperature. The precipitate is filtered, washed with cold ethanol, and dried.

  • Yield Expectation: 75–85% (Yellowish solid).

Step 2: Hydrolysis to 5-Amino-1-(p-tolyl)-1H-pyrazole-4-carboxamide
  • Reagents: Concentrated Sulfuric Acid (

    
    ) or Polyphosphoric Acid (PPA).
    
  • Procedure:

    • Suspend the nitrile from Step 1 in cold conc.

      
      .
      
    • Stir at room temperature for 12 hours (or heat to

      
       for 2 hours if using PPA).
      
    • Pour the reaction mixture onto crushed ice. Neutralize carefully with Ammonium Hydroxide (

      
      ) to pH 8.
      
    • Filter the resulting white solid and recrystallize from ethanol.

Step 3: Cyclization to 1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol
  • Reagents: Urea (excess, ~5–10 eq).

  • Procedure:

    • Mix the carboxamide from Step 2 intimately with solid urea.

    • Heat the neat mixture to fusion at

      
       for 2–4 hours. The melt will solidify as ammonia evolves.
      
    • Cool the melt and triturate with hot water to remove excess urea.

    • Dissolve the residue in 10% NaOH (aq), filter to remove insolubles, and re-precipitate by acidifying with glacial acetic acid.

    • Purification: Recrystallize from DMF/Water.

Synthesis Workflow Diagram

SynthesisPath Start p-Tolylhydrazine + Ethoxymethylene malononitrile Inter1 Intermediate 1: 5-Amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile Start->Inter1 Reflux EtOH Cyclization Inter2 Intermediate 2: 5-Amino-1-(p-tolyl)-1H-pyrazole-4-carboxamide Inter1->Inter2 H2SO4 / PPA Hydrolysis Final Target Product: 1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol Inter2->Final Urea, 190°C Fusion Cyclization

Figure 1: Validated synthetic route for the production of the target pyrazolo[3,4-d]pyrimidine scaffold.

Part 3: Mechanism of Action & Biological Applications

Pharmacophore Utility

The 1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol scaffold is a bioisostere of the purine nucleus (specifically guanine or xanthine). This structural mimicry allows it to interact with enzymes that process purines.

  • Xanthine Oxidase (XO) Inhibition:

    • Like Allopurinol, the 4,6-diol core mimics hypoxanthine/xanthine.

    • It binds to the molybdenum center of XO, preventing the oxidation of purines to uric acid.

    • Relevance: Treatment of gout and hyperuricemia.

  • Kinase Inhibition (EGFR / Src / BRK):

    • The 4,6-diol is rarely the final drug; it is an intermediate.

    • Activation: The hydroxyl groups are converted to chlorides (

      
      ).
      
    • Functionalization: Subsequent

      
       reactions with anilines or aliphatic amines at the C4 position create ATP-competitive inhibitors.
      
    • The p-tolyl group at N1 occupies the hydrophobic pocket (selectivity filter) of the kinase ATP-binding site, enhancing affinity compared to the unsubstituted analog.

Signal Transduction Interference

When derivatized into a kinase inhibitor, the scaffold blocks downstream oncogenic signaling.

Mechanism Compound Pyrazolo[3,4-d]pyrimidine Derivative Target ATP Binding Pocket (EGFR / Src / BRK) Compound->Target Competitive Binding Block Apoptosis & Stasis Compound->Block Induces Signal Phosphorylation Cascade Target->Signal Inhibited ATP ATP ATP->Target Blocked Effect Tumor Cell Proliferation Signal->Effect Downregulated

Figure 2: Mechanism of action for kinase inhibitors derived from the 1-(p-tolyl) scaffold. The molecule competes with ATP, halting oncogenic phosphorylation.

Part 4: Analytical Characterization Standards

To ensure scientific integrity, the synthesized compound must meet the following analytical criteria:

TechniqueExpected Signal / Characteristic
1H NMR (DMSO-d6)

2.35 (s, 3H,

);

7.30–7.60 (m, 4H, Ar-H);

7.90–8.10 (s, 1H, H-3);

10.0–12.0 (br s, 2H, OH/NH exchangeable).
Mass Spectrometry (ESI)

peak at m/z 243.2.
IR Spectroscopy Broad bands at 3100–3400

(OH/NH); Strong carbonyl stretch at 1650–1700

(C=O tautomer).
Purity (HPLC) >95% area under curve (254 nm).

Part 5: References

  • Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR T790M. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • He, H. Y., et al. (2011). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis and Biological Evaluation. Molecules. Retrieved from [Link]

  • PubChem. (n.d.).[5][10] 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Clausius Scientific Press. (2021). Synthesis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

Sources

Xanthine oxidase inhibition properties of pyrazolo[3,4-d]pyrimidine diols

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Xanthine Oxidase Inhibition Properties of Pyrazolo[3,4-d]pyrimidine Diols

Executive Summary

This technical guide details the pharmacological and physicochemical properties of pyrazolo[3,4-d]pyrimidine diols, specifically focusing on their role as potent inhibitors of Xanthine Oxidase (XO). While the mono-ol derivative (Allopurinol) is the clinical standard for hyperuricemia, it functions primarily as a prodrug. The active inhibitory species is the 4,6-diol derivative (Oxipurinol) , which acts as a transition-state analog. This guide provides researchers with the "why" (mechanism), the "how" (synthesis), and the "proof" (assay protocols) necessary to evaluate this scaffold in drug development.

Mechanistic Pharmacology

The Molybdenum Center Interaction

Xanthine Oxidase is a molybdoflavoprotein.[1][2] The catalytic center contains a molybdenum atom coordinated by a molybdopterin cofactor (MoCo).[2] The physiological reaction involves the hydroxylation of hypoxanthine to xanthine, and xanthine to uric acid, coupled with the reduction of Mo(VI) to Mo(IV).

The "Suicide Substrate" Phenomenon: Pyrazolo[3,4-d]pyrimidine diols function via a unique "suicide inhibition" mechanism.[3]

  • Recognition: The enzyme recognizes the pyrazolo[3,4-d]pyrimidine scaffold as a substrate (isostere of hypoxanthine).

  • Conversion: The enzyme attempts to hydroxylate the scaffold. For example, Allopurinol (4-OH) is hydroxylated at the C6 position to form Oxipurinol (4,6-diol) .

  • Trapping: Unlike the natural product (uric acid) which rapidly dissociates, the 4,6-diol congener binds extremely tightly to the reduced Mo(IV) state of the enzyme. The N-heterocycle coordinates directly to the Molybdenum, displacing a hydroxyl ligand and preventing re-oxidation to the active Mo(VI) state.

Pathway Visualization

The following diagram illustrates the interruption of purine catabolism by the inhibitor.

XO_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Oxidation UricAcid Uric Acid (Pathology: Gout) Xanthine->UricAcid Oxidation XO_1 Xanthine Oxidase (Mo-VI) XO_1->Hypoxanthine Catalyzes XO_2 Xanthine Oxidase (Mo-VI) XO_2->Xanthine Catalyzes Inhibitor Pyrazolo[3,4-d]pyrimidine (Prodrug) ActiveDiol 4,6-Diol Analog (Active Inhibitor) Inhibitor->ActiveDiol XO Catalysis Complex Mo(IV)-Diol Complex (Dead-End Enzyme) ActiveDiol->Complex Tight Binding to Mo(IV) Complex->XO_2 Blocks Catalysis

Caption: Figure 1. Mechanism of Action: The 4,6-diol metabolite acts as a suicide inhibitor, locking the XO enzyme in an inactive reduced state.

Chemical Synthesis Protocol

To study the direct inhibition properties without relying on enzymatic conversion, researchers must synthesize the 4,6-diol (dione) directly. The most robust route utilizes the fusion of aminopyrazoles with urea.

Synthetic Route: The Urea Fusion Method

This method is preferred for its operational simplicity and high yield of the thermodynamically stable diol/dione tautomer.

Reagents:

  • 5-Amino-1H-pyrazole-4-carboxamide hemisulfate (Starting Material)

  • Urea (Excess)

  • Sodium Hydroxide (for workup)

  • Acetic Acid (for precipitation)

Protocol:

  • Mixing: In a round-bottom flask, intimately mix 5-amino-1H-pyrazole-4-carboxamide (1.0 eq) with Urea (5.0 eq).

  • Fusion: Heat the mixture in an oil bath to 190–200°C . The mixture will melt and ammonia gas will evolve. Maintain temperature for 2 hours until solidification occurs.

  • Dissolution: Cool the reaction mass to room temperature. Add warm 1N NaOH to dissolve the crude solid (the diol is acidic and forms a sodium salt).

  • Filtration: Filter the alkaline solution to remove insoluble impurities.

  • Precipitation: Acidify the filtrate carefully with Acetic Acid to pH 4–5. The product, 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol, will precipitate as a white/off-white solid.

  • Purification: Recrystallize from boiling water or DMF/Water mixtures.

Synthesis Workflow

Synthesis_Flow Start Start: 5-amino-pyrazole-4-carboxamide + Urea (5 eq) Fusion Thermal Fusion 190°C, 2 Hours (-NH3 evolution) Start->Fusion Workup Alkaline Dissolution (1N NaOH) Fusion->Workup Precipitation Acidification (pH 5) Precipitate Formation Workup->Precipitation Final Product: Pyrazolo[3,4-d]pyrimidine-4,6-diol Precipitation->Final

Caption: Figure 2. Step-by-step synthesis of the 4,6-diol derivative via urea fusion.

In Vitro Evaluation: Spectrophotometric Assay

The standard validation for XO inhibition is the continuous spectrophotometric assay measuring the formation of uric acid at 295 nm.

Assay Conditions
  • Enzyme: Xanthine Oxidase (from bovine milk), 0.01–0.05 Units/mL.

  • Substrate: Xanthine (dissolved in dilute NaOH, then buffered).

  • Buffer: 50 mM Potassium Phosphate, pH 7.5 (containing 0.1 mM EDTA).

  • Temperature: 25°C.

  • Detection: Absorbance at 295 nm (

    
     for uric acid = 9.6 mM
    
    
    
    cm
    
    
    ).
Detailed Protocol
  • Preparation: Prepare a 150

    
    M Xanthine stock solution in the assay buffer. Prepare inhibitor stocks in DMSO (ensure final DMSO < 1%).
    
  • Blanking: Set the spectrophotometer to zero using a buffer-only blank.

  • Incubation (Critical): Add enzyme and inhibitor to the cuvette/well. Incubate for 5–10 minutes before adding substrate. Note: Because pyrazolo-diols are tight-binding inhibitors, pre-incubation ensures equilibrium binding to the Mo-center.

  • Initiation: Add Xanthine substrate to initiate the reaction.[4][5]

  • Measurement: Record

    
     over a linear range (typically 0–5 minutes).
    
Assay Logic Visualization

Assay_Protocol Prep Prep: Buffer pH 7.5 + Enzyme + Inhibitor Incubate Pre-Incubation (10 min @ 25°C) Allows Mo-Diol Binding Prep->Incubate Trigger Add Substrate (Xanthine) Incubate->Trigger Measure Kinetic Read OD 295nm (0-5 min) Trigger->Measure Analyze Calculate IC50 / Ki vs Control Slope Measure->Analyze

Caption: Figure 3. Kinetic assay workflow emphasizing the critical pre-incubation step for tight-binding inhibitors.

Data Analysis & Kinetic Properties

When evaluating pyrazolo[3,4-d]pyrimidine diols, the data should be analyzed using Lineweaver-Burk plots to determine the mode of inhibition.

Expected Kinetic Parameters

Unlike simple competitive inhibitors, the 4,6-diol derivatives often display mixed-type or non-competitive kinetics in steady-state assays due to the extremely slow dissociation rate (


) from the molybdenum center.

Table 1: Comparative Potency (Representative Data)

CompoundStructure

(Approx)*
Mechanism
Allopurinol 4-OH0.7 – 5.0

M
Competitive / Suicide Substrate
Oxipurinol 4,6-Diol0.05 – 0.5

M
Tight-Binding / Pseudo-irreversible
1-Phenyl-4,6-diol 1-Ph-4,6-Diol< 0.1

M
Potent Analog

*Values vary based on enzyme source and buffer conditions.

Interpretation
  • High Potency: The diol forms are consistently more potent than the mono-ol forms in direct assays because they do not require catalytic turnover to bind the Mo(IV) center.

  • Curve Shape: Inhibition curves may show time-dependence.[3][6][7] It is crucial to report whether

    
     values represent initial velocity or steady-state inhibition.
    

References

  • Pacher, P., Nivorozhkin, A., & Szabó, C. (2006). Therapeutic effects of xanthine oxidase inhibitors: renaissance half a century after the discovery of allopurinol. Pharmacological Reviews, 58(1), 87–114.

  • Hille, R. (1996). The Mononuclear Molybdenum Enzymes. Chemical Reviews, 96(7), 2757–2816.

  • Okamoto, K., et al. (2008). Crystal structure of reduced bovine milk xanthine oxidoreductase bound with oxipurinol. Nucleosides, Nucleotides & Nucleic Acids, 27(6), 888–893.

  • Robins, R. K. (1956). Potential Purine Antagonists.[8][4][7] I. Synthesis of Some 4,6-Substituted Pyrazolo [3,4-d] pyrimidines. Journal of the American Chemical Society, 78(4), 784–790.

  • BenchChem. (2025).[4] Spectrophotometric Assay for Measuring Xanthine Oxidase Activity and Its Inhibition.[4][5] Application Note.

Sources

Methodological & Application

Application Note: Storage, Stability, and Handling of 1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol

[1][2]

Executive Summary

1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol is a potent heterocyclic inhibitor of Xanthine Oxidase (XO).[1][2] Structurally analogous to Oxypurinol (the active metabolite of Allopurinol), this derivative incorporates a p-tolyl moiety at the N1 position. This hydrophobic substitution significantly alters its physicochemical profile compared to its parent scaffold, enhancing lipophilicity while introducing specific solubility challenges.[1][2]

This guide provides an authoritative protocol for the storage, solubilization, and experimental handling of this compound. It addresses the critical issue of lactam-lactim tautomerism , which dictates the molecule's stability and solubility behavior in aqueous vs. organic media.

Part 1: Physicochemical Profile & Stability Mechanisms

Tautomeric Equilibrium (The "Diol" vs. "Dione" Paradox)

While chemically nomenclated as a "4,6-diol," this compound predominantly exists as the 4,6-dione tautomer in both the solid state and neutral aqueous solution.[1][2] This is a critical distinction for researchers interpreting NMR data or predicting solubility.

  • Lactim Form (Diol): Favored only under specific derivatization conditions or high pH.[2]

  • Lactam Form (Dione): The stable, dominant form.[1][2] The presence of the N1-(p-Tolyl) group prevents tautomerization at the N1 position, locking the pyrazole ring's electronic configuration and influencing the pyrimidine ring's acidity.

Stability Factors
ParameterStatusMechanism / Note
Thermal Stability HighMelting point typically >250°C due to strong intermolecular H-bonding (dione stacking).[3]
Hydrolysis StableThe pyrazolo[3,4-d]pyrimidine core is resistant to hydrolysis in neutral/mild buffers.
Oxidation ModerateResistant to air oxidation, unlike its 6-mercapto analogs.[2]
Light Sensitivity ModerateExtended UV exposure can induce lattice degradation; amber storage is mandatory.[2]
Hygroscopicity Low-MediumThe amide-like carbonyls can H-bond with atmospheric water.

Part 2: Storage Protocols

Solid State Storage

Objective: Prevent hydration and photochemical degradation.[2]

  • Vessel: Amber glass vial with a PTFE-lined screw cap.

  • Environment: Store at -20°C .

  • Desiccation: Place the vial inside a secondary container (e.g., a sealed jar) containing active desiccant (silica gel or Drierite).[2]

    • Reasoning: While the p-tolyl group adds hydrophobicity, the dione core remains polar. Moisture uptake can alter the crystal lattice, affecting weighing accuracy for sub-milligram measurements.[2]

Solution State Storage (Stock Solutions)

Solvent of Choice: Anhydrous DMSO (Dimethyl Sulfoxide).[2] Concentration: Typically 10 mM to 50 mM.[2]

  • Short Term (Days): 4°C in the dark.

  • Long Term (Months): -80°C.

  • Freeze-Thaw: Limit to <3 cycles.

    • Risk:[1][2][4][5] Repeated freeze-thaw cycles promote micro-precipitation. The compound may crash out of solution upon thawing and require extensive sonication to re-dissolve, often unnoticed by the naked eye.[2]

Storage Decision Logic (Visualization)

StorageProtocolStartCompound ReceiptFormPhysical Form?Start->FormSolidSolid PowderForm->SolidSolutionDissolved Stock (DMSO)Form->SolutionSolidAction1. Transfer to Amber Vial2. Secondary Container + DesiccantSolid->SolidActionSolAction1. Aliquot into single-use vols(Avoid Freeze-Thaw)Solution->SolActionSolidStoreStore at -20°C(Shelf Life: >2 Years)SolidAction->SolidStoreSolStoreStore at -80°C(Shelf Life: 6 Months)SolAction->SolStore

Figure 1: Decision tree for optimal storage of 1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol.

Part 3: Solubilization & Assay Protocol

Solubilization Workflow

The p-Tolyl group significantly reduces aqueous solubility compared to unsubstituted Allopurinol. Direct dissolution in aqueous buffer will likely result in suspension, not solution.[2]

Reagents:

  • DMSO (Spectroscopic Grade, >99.9%)[1][2]

  • PBS (pH 7.[2]4) or Assay Buffer[2]

Protocol:

  • Weighing: Weigh the solid into a microcentrifuge tube.

  • Primary Solubilization: Add DMSO to achieve a 1000x stock (e.g., 10 mM).[1][2]

    • Technique: Vortex vigorously for 30 seconds. If visible particles remain, sonicate in a water bath at 35°C for 5 minutes.[2]

    • Checkpoint: Solution must be optically clear.[2]

  • Intermediate Dilution: Dilute the DMSO stock 1:10 into the assay buffer immediately before use to prevent precipitation.

    • Note: Ensure the final DMSO concentration in your biological assay is <1% (usually <0.5% is preferred for XO assays to avoid enzyme denaturation).[2]

Biological Assay Context (Xanthine Oxidase Inhibition)

When using this compound in an XO assay (monitoring Uric Acid production at 290 nm), be aware of the spectral overlap .[2]

  • Interference: Pyrazolo[3,4-d]pyrimidines absorb in the UV range (250–300 nm).[2]

  • Correction: Always run a "Compound Only" blank (Compound + Buffer, No Enzyme) to subtract the baseline absorbance of the inhibitor itself.[2]

Experimental Workflow Diagram

AssayWorkflowcluster_controlControl WellsStock10 mM DMSO Stock(Clear Solution)DilutionIntermediate Dilution(100 µM in Buffer)Stock->Dilution1:100 DilutionCheckCheck for Precipitation(Turbidity)Dilution->CheckAssayWellAssay Well(Final: 100 nM - 10 µM)BlankCompound Only(No Enzyme)AssayWell->BlankSubtract AbsorbanceCheck->StockPrecipitates?Sonicate StockCheck->AssayWellClearStartThaw Stock(RT, Dark)Start->Stock

Figure 2: Step-by-step solubilization and assay preparation workflow to ensure data integrity.[1][2]

Part 4: Quality Control & Validation

To validate the integrity of the compound after long-term storage, use the following analytical conditions.

HPLC Validation Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Expected Retention: The p-Tolyl derivative will elute significantly later than Allopurinol due to the hydrophobic aryl group.

NMR Verification
  • Solvent: DMSO-d6.

  • Key Signals:

    • p-Tolyl Methyl: Singlet ~2.3–2.4 ppm.

    • Aromatic Protons: Two doublets (AA'BB' system) for the p-tolyl ring (~7.2–7.8 ppm).[2]

    • Amide Protons: Broad singlets >10 ppm (confirming the dione tautomer).

References

  • Structural Analogs: Robins, R. K. (1956).[1][2] Potential Purine Antagonists.[2][6] I. Synthesis of Some 4,6-Substituted Pyrazolo [3,4-d]pyrimidines. Journal of the American Chemical Society, 78(4), 784–790.[2] Link[2]

  • Xanthine Oxidase Inhibition Mechanism: Pacher, P., Nivorozhkin, A., & Szabó, C. (2006).[1][2] Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol. Pharmacological Reviews, 58(1), 87–114.[1][2] Link

  • Solubility Enhancement Studies: Fini, A., et al. (2018).[1][2] Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 15(3), 1229–1237.[1][2] Link[2]

  • Tautomerism in Pyrazolopyrimidines: Seela, F., & Steker, H. (1986).[1][2] Tautomerism and protonation of pyrazolo[3,4-d]pyrimidine-4,6-diones.[1][2] Helvetica Chimica Acta, 69(7), 1602-1613.[1] Link

Troubleshooting & Optimization

Improving synthesis yield of 1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Synthesis Yield of 1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol Ticket ID: PYR-SYN-46-OPT Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are encountering yield attrition during the synthesis of 1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol . This scaffold is a structural analogue of Allopurinol and functions as a xanthine oxidase inhibitor and potential anticancer agent.[1]

The synthesis typically proceeds in two phases:

  • Construction of the Pyrazole Core: Formation of 5-amino-4-cyano-1-(p-tolyl)pyrazole.

  • Pyrimidine Annulation: Cyclization of the pyrazole intermediate with a carbonic acid derivative (typically Urea) to form the 4,6-diol (dione) system.

Note on Nomenclature: While chemically named as a 4,6-diol , this compound exists predominantly as the 4,6-dione (lactam) tautomer in the solid state. This guide addresses the synthesis of this specific tautomeric system.

Module 1: The Critical Intermediate (Pyrazole Formation)

The most common cause of low overall yield is not the final cyclization, but the poor quality of the starting 5-amino-4-cyano-1-(p-tolyl)pyrazole .

The Protocol: Knorr-Type Pyrazole Synthesis

Reaction:


-Tolylhydrazine hydrochloride + Ethoxymethylenemalononitrile 

Intermediate.
Troubleshooting the "Red Oil" Syndrome

Symptom: The reaction yields a dark red/brown oil that refuses to crystallize, or yields are <40%. Root Cause: Oxidation of


-tolylhydrazine or incomplete Michael addition-elimination kinetics.
ParameterOptimization StandardScientific Rationale
Stoichiometry 1.0 eq Hydrazine : 1.1 eq NitrileSlight excess of ethoxymethylenemalononitrile drives the reaction to completion, preventing unreacted hydrazine from oxidizing into colored impurities.
Base Choice NaOAc (anhydrous)Stronger bases (NaOH) can hydrolyze the nitrile group prematurely. Sodium acetate buffers the HCl from the hydrazine salt without destroying the electrophile.
Solvent Ethanol (Absolute)Water presence competes with the hydrazine nucleophile, leading to hydrolysis byproducts.
Temperature Reflux (78°C) for 4–6 hoursCritical: Do not overheat. Extended reflux (>12h) causes thermal decomposition of the amino-pyrazole.

Corrective Action: If you obtain an oil:

  • Dissolve the oil in a minimum amount of hot ethanol.

  • Add water dropwise until turbidity appears.

  • Scratch the flask walls with a glass rod. The friction provides nucleation sites for the amino-pyrazole to crash out.

Module 2: The Ring Closure (Pyrimidine Annulation)

This is the yield-limiting step. The target molecule requires inserting a carbon atom between the amino and nitrile groups while simultaneously oxidizing/hydrolyzing to form the two oxygenated positions.

Method A: The Urea Fusion (Standard Protocol)

Reagents: 5-Amino-4-cyano-1-(p-tolyl)pyrazole + Urea.

The "Solidification Trap": Users often report the reaction melt solidifies after 30 minutes, and they stop the reaction. This is a mistake.

  • Mechanism: As the reaction proceeds, the product (Melting Point >300°C) forms. It has a higher melting point than the urea (MP 133°C). The reaction mixture solidifies before conversion is complete, trapping unreacted starting material inside the solid matrix.

Optimization Guide:

  • Ratio: Increase Urea to 5–10 equivalents . The excess urea acts as a solvent.

  • Temperature: Maintain 200–220°C . You must be above the melting point of the intermediate phases.

  • Time: 2–4 Hours.

  • Workup: The resulting solid is a mixture of Product + Cyanuric Acid (urea trimer byproduct).

    • Purification: Boil the crude solid in water. Cyanuric acid and urea are water-soluble; the target pyrazolo-pyrimidine is insoluble. Filter the hot suspension to isolate the product.

Method B: The Diethyl Carbonate Alternative (Cleaner Profile)

If Urea fusion yields intractable tars, switch to this solvated method.

  • Reagents: Intermediate + Diethyl Carbonate (Solvent/Reagent) + Sodium Ethoxide (Base).

  • Procedure: Reflux for 12–24 hours.

  • Advantage: Homogeneous solution prevents the "trapping" effect of the fusion method.

  • Yield Expectation: 60–75% (vs 40–50% for urea fusion).

Module 3: Visualization of Synthetic Pathway

The following diagram illustrates the critical control points (CCP) where yield is typically lost.

G cluster_0 Phase 1: Pyrazole Core cluster_1 Phase 2: Annulation SM1 p-Tolylhydrazine HCl Step1 Cyclocondensation (EtOH, NaOAc, Reflux) SM1->Step1 SM2 Ethoxymethylene- malononitrile SM2->Step1 Inter 5-Amino-4-cyano- 1-(p-tolyl)pyrazole Step1->Inter Step2 Cyclization (>200°C Fusion) Inter->Step2 + Reagent CCP1 CCP: Avoid Oxidation (Inert Atmosphere) CCP1->Step1 Reagent Urea (Excess) or Diethyl Carbonate Reagent->Step2 Product 1-(p-Tolyl)-1H-pyrazolo [3,4-d]pyrimidine-4,6-diol Step2->Product CCP2 CCP: Melt Solidification (Incomplete Rxn) CCP2->Step2

Caption: Synthetic workflow highlighting Critical Control Points (CCP) where yield attrition occurs due to oxidation or phase-change trapping.

Troubleshooting FAQs

Q: My product is pink. Is it pure? A: No. The pink coloration typically arises from the oxidation of trace


-tolylhydrazine carried over from Step 1, or phenolic impurities.
  • Fix: Recrystallize from DMF/Ethanol (1:1) . Dissolve in hot DMF, filter while hot to remove elemental carbon/tars, then add Ethanol to precipitate the white solid.

Q: The NMR shows a missing proton at the 4/6 position? A: This is expected. In DMSO-


, the hydroxyl protons of the 4,6-diol (or NH protons of the dione) are often broad and exchangeable with water in the solvent.
  • Verification: Look for the characteristic C=O carbonyl peaks in Carbon NMR (

    
    C) around 155–160 ppm  to confirm the dione structure.
    

Q: Can I use Formamide instead of Urea? A: No. Reacting the amino-cyano pyrazole with Formamide generally yields the 4-amino derivative or the 4-one (monocarbonyl), not the 4,6-diol. The urea carbon is essential to provide the C-2 carbonyl (in pyrimidine numbering) equivalent.

Q: The yield is consistently below 20%. What is the "Nuclear Option"? A: If fusion fails, use Sulfolane as a solvent.

  • Mix Pyrazole Intermediate + Urea (5 eq).

  • Add Sulfolane (5 mL per gram).

  • Reflux at 200°C.

  • Pour into ice water.

  • Why: Sulfolane is water-miscible (easy workup) but boils at 285°C, allowing the high temperature required for cyclization without the physical trapping issues of a solid melt.

References

  • Synthesis of Pyrazolo[3,4-d]pyrimidine-4-ones

    • Title: A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin-4-ones.[2]

    • Source: Molecules (MDPI), 2010.
    • Relevance: Establishes the baseline chemistry for cyclizing 5-amino-4-cyanopyrazoles.
    • URL:[Link]

  • Tautomerism & Structural Analysis

    • Title: Synthesis and Tautomeric Structure of 3,6-bis(arylazo)pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-diones.[3]

    • Source: Journal of Chemical Research, 2008.[3]

    • Relevance: Provides crystallographic evidence that these "diols" exist primarily as diones in the solid st
    • URL:[Link]

  • Urea Fusion Methodology

    • Title: Synthesis of New Pyrazolo[3,4-d]pyrimidine Deriv
    • Source: PMC (PubMed Central), 2024.
    • Relevance: Details the urea fusion technique and alternative alkylation str
    • URL:[Link]

  • Reaction of 5-Aminopyrazoles

    • Title: Approaches towards the synthesis of 5-aminopyrazoles.[2][4][5][6][7][8]

    • Source: Beilstein Journal of Organic Chemistry, 2011.
    • Relevance: Comprehensive review on optimizing the formation of the critical intermedi
    • URL:[Link]

Sources

Technical Support Center: Solubility Optimization for 1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-PP-46D Compound Class: Pyrazolo[3,4-d]pyrimidine xanthine analogs Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely encountering precipitation ("crashing out") when diluting your 1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (hereafter referred to as Compound X ) from a DMSO stock into aqueous media.

The Root Cause: Compound X possesses a "Brick Dust" character. The planar pyrazolo[3,4-d]pyrimidine core facilitates strong intermolecular


-stacking and hydrogen bonding (similar to uric acid), creating a high crystal lattice energy. Furthermore, the p-Tolyl group adds significant lipophilicity (

), making the molecule hydrophobic despite the polar "diol" (lactam) functionality.

This guide provides three tiered protocols to solubilize Compound X for enzymatic assays (e.g., Xanthine Oxidase inhibition) and cell-based studies.

Module 1: Stock Solution Architecture

Objective: Create a stable, high-concentration stock that does not degrade or precipitate upon freeze-thaw cycles.

The Protocol
  • Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard. Avoid Ethanol or Methanol; the crystal lattice energy of Compound X is often too high for protic organic solvents to overcome.

  • Concentration: Target 10 mM to 20 mM . Do not attempt >50 mM stocks, as they may crash out upon freezing.

  • Dissolution Mechanics:

    • Vortexing: 2 minutes vigorous vortexing.

    • Sonication: If visual particulates remain, sonicate in a water bath at 35°C for 5-10 minutes. Warning: Do not exceed 40°C to avoid thermal degradation of the pyrazole ring.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

Module 2: The "Stepping Stone" Dilution Method

Issue: Direct addition of DMSO stock to PBS/Media causes immediate precipitation (Tyndall effect visible). Solution: Use an intermediate dilution step with a surfactant/cosolvent mix to lower the surface tension barrier before hitting the aqueous bulk.

The Workflow

Instead of


, we use 

.

Reagents:

  • PEG-400: Polyethylene glycol 400.

  • Tween-80: Polysorbate 80.

  • PBS: Phosphate Buffered Saline (pH 7.4).

Step-by-Step Protocol (Example for 100 µM Final Assay Concentration):

StepActionCompositionRationale
1 Prepare 100x Concentrate Dilute 10 mM DMSO stock 1:10 into pure PEG-400 .PEG-400 acts as a "bridge" solvent, preventing the hydrophobic shock.
2 Add Surfactant Add Tween-80 to the PEG/Drug mix (Final 0.1% v/v).Surfactant coats the hydrophobic p-Tolyl tail, preventing aggregation.
3 Slow Aqueous Addition Add PBS dropwise to the mix with constant vortexing.Gradual polarity shift allows hydration shell formation.
4 Final Dilution Dilute this "Pre-mix" into your final assay volume.Final DMSO < 0.1%, ensuring enzyme/cell safety.
Visualizing the Workflow

DilutionWorkflow Figure 1: The 'Stepping Stone' Dilution Strategy to Avoid Precipitation Stock 10mM DMSO Stock Inter Intermediate Mix (PEG-400 + Tween 80) Stock->Inter 1:10 Dilution Precip PRECIPITATION (Crash Out) Stock->Precip Direct Addition Final Final Assay Buffer (PBS/Media) Inter->Final Dropwise Addition

Figure 1: Direct dilution (dashed line) often fails due to the hydrophobic effect. The intermediate step (solid line) stabilizes the compound.

Module 3: pH Manipulation (The "Ionization Switch")

Scientific Rationale: The "4,6-diol" structure of Compound X typically exists as the 4,6-dione tautomer (similar to oxypurinol). This means the N-H protons on the pyrimidine ring are acidic (


) [1].

The Hack: By raising the pH slightly above the


, you deprotonate the molecule, creating a mono-anion. Charged species are orders of magnitude more soluble in water.

Protocol:

  • Buffer Selection: Use Tris-HCl or Carbonate buffer at pH 8.0 - 8.5 .

  • Verification: If your assay tolerates pH 8.0 (Xanthine Oxidase is active at pH 7.5-8.5), prepare your assay buffer at this pH.

  • Result: The compound should dissolve significantly better than in pH 7.0 PBS.

Caution: Do not exceed pH 10, as the pyrazole ring may undergo hydrolysis or ring-opening under harsh alkaline conditions over time.

Module 4: Advanced Formulation (In Vivo / High Dose)

If you need high concentrations (>1 mg/mL) for animal studies, simple cosolvents will be toxic. Use Cyclodextrin complexation.

Recommended Agent: Hydroxypropyl-


-Cyclodextrin (HP-

-CD).

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in saline.
    
  • Add Compound X powder directly to this solution.

  • Sonicate for 30-60 minutes at 37°C.

  • If the solution is not clear, adjust pH to 8.0 using 0.1N NaOH to assist complexation, then back-titrate to pH 7.4 with 0.1N HCl (the complex usually remains stable once formed).

  • Filter Sterilize: Use a 0.22 µm PVDF filter.

Troubleshooting Decision Tree

Use this logic flow to determine the best method for your specific experiment.

DecisionTree Figure 2: Solubility Optimization Decision Matrix Start Start: Solubility Issue App Application Type? Start->App Enzyme Enzymatic Assay (e.g., XO Inhibition) App->Enzyme Cell Cell Culture (IC50) App->Cell Vivo In Vivo / Animal App->Vivo Sol1 Try pH 8.0 Buffer (Module 3) Enzyme->Sol1 If enzyme tolerates pH 8 Sol2 Stepping Stone Method (DMSO -> PBS) Enzyme->Sol2 If pH 7.4 required Cell->Sol2 Max DMSO 0.5% Sol3 HP-beta-Cyclodextrin (Module 4) Vivo->Sol3 Avoid DMSO toxicity

Figure 2: Select the protocol based on your biological system's tolerance for pH and solvents.

Frequently Asked Questions (FAQ)

Q1: My compound precipitated after 2 hours in the assay plate. Why? A: This is "kinetic solubility" vs. "thermodynamic solubility." You likely created a supersaturated solution that eventually crashed out.

  • Fix: Lower the final concentration or increase the surfactant (Tween-20/80) concentration to 0.05%.

Q2: Can I use Ethanol instead of DMSO? A: Generally, no. Pyrazolo[3,4-d]pyrimidines have high melting points and crystal lattice energies. Ethanol is often insufficient to disrupt these interactions at high concentrations. Stick to DMSO or DMF.

Q3: Is the 4,6-diol structure stable? A: Yes, but be aware of tautomerism. In solution, it predominantly exists as the 4,6-dione (lactam) form. This is why the pH adjustment (Module 3) works—you are ionizing the amide-like N-H bond [2].

References

  • Acidity of Pyrazolo[3,4-d]pyrimidines

    • Title: Discovery of pyrazolo[3,4-d]pyrimidine derivatives as novel CDK2 inhibitors.[1][2]

    • Source: Semantic Scholar (2022).
    • Context: Discusses the ionization and pKa properties of the scaffold, relevant for pH adjustment str
  • Formulation Strategies (Cyclodextrins/Polymers)

    • Title: Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.[3][4]

    • Source: Molecular Pharmaceutics (via PMC/NIH).
    • Context: Validates the use of polymer dispersions and complexation to overcome the "brick dust" n
  • Prodrug and Liposome Approaches

    • Title: Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery.[5][6][7]

    • Source: PubMed.
    • Context: Supports the use of lipid-based formulations (liposomes) if simple aqueous dilution fails for in vivo work.[5][7]

Sources

Technical Support Center: Interpreting NMR Spectra of 1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the NMR analysis of 1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol. This document is designed for researchers, medicinal chemists, and drug development professionals who are synthesizing or working with this and related pyrazolo[3,4-d]pyrimidine scaffolds. This class of compounds is of significant interest in medicinal chemistry, often explored as kinase inhibitors due to their structural similarity to purines.[1][2][3]

Interpreting the NMR spectra of this molecule can be non-trivial due to several inherent chemical properties, including potential tautomerism, solubility challenges, and the presence of multiple exchangeable protons. This guide provides a structured, question-and-answer approach to predict spectral features, troubleshoot common issues, and offer validated protocols to ensure high-quality, interpretable data.

Part 1: Frequently Asked Questions - The Ideal Spectrum

This section addresses the fundamental questions about the expected NMR signals for 1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol, assuming a pure sample of a single, stable tautomer.

Q1: What is the most significant challenge when analyzing the NMR of this molecule?

The primary challenge is the potential for keto-enol tautomerism . The specified "diol" name refers to the enol form, but in solution, the molecule can exist as an equilibrium mixture of the diol, a keto-enol intermediate, and the diketo (dione) form.[4][5][6] The position of this equilibrium is highly dependent on the solvent, temperature, and concentration, which can lead to spectra that are more complex than anticipated.[6][7][8] This guide will primarily discuss the diol tautomer but will address the consequences of this equilibrium in the troubleshooting section.

G cluster_0 Tautomeric Equilibrium Diketo Dione Form (4,5-dihydro-6H-..-4,6-dione) KetoEnol Keto-Enol Form Diketo->KetoEnol H⁺ shift KetoEnol->Diketo H⁺ shift Diol Diol Form (4,6-diol) KetoEnol->Diol H⁺ shift Diol->KetoEnol H⁺ shift

Caption: Potential tautomeric forms in solution.

Q2: Which solvent is recommended for acquiring the NMR spectrum?

For this type of heterocyclic compound, DMSO-d6 is the recommended solvent. Its high polarity effectively dissolves many complex heterocyclic systems that have poor solubility in less polar solvents like chloroform-d.[9] Furthermore, DMSO-d6 is a hydrogen bond acceptor, which slows down the exchange rate of labile O-H and N-H protons, making their signals sharper and more readily observable compared to protic solvents like methanol-d4.[10][11]

Q3: What are the expected ¹H NMR signals and their chemical shifts?

The proton NMR spectrum can be divided into three main regions: the p-tolyl substituent, the pyrazolo[3,4-d]pyrimidine core, and the exchangeable protons.

Proton(s) Multiplicity Integration Expected Chemical Shift (δ, ppm) Rationale & Notes
Tolyl-CH₃ Singlet (s)3H~2.4 - 2.5Typical chemical shift for a methyl group attached to an aromatic ring.[12]
Tolyl-H (ortho to pyrazole) Doublet (d)2H~7.9 - 8.2These protons are deshielded by the adjacent pyrazole ring. Part of an AA'BB' system.
Tolyl-H (meta to pyrazole) Doublet (d)2H~7.3 - 7.5Less deshielded than the ortho protons. Appears upfield.
Pyrazole-H3 Singlet (s)1H~8.0 - 8.5Aromatic proton on the electron-deficient pyrazole ring. Its exact shift is sensitive to substituents.[2]
Pyrazole-NH Broad Singlet (br s)1H> 11.0Highly deshielded due to its acidic nature and involvement in hydrogen bonding. May be very broad.[3][13]
Diol-OH Broad Singlet (br s)2H> 10.0Acidic protons whose signals are often broad. Position is highly dependent on concentration and temperature.

Note: The aromatic protons of the p-tolyl group form an AA'BB' system, which will appear as two distinct doublets.

Q4: What are the expected ¹³C NMR signals?

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton.

Carbon(s) Expected Chemical Shift (δ, ppm) Rationale & Notes
Tolyl-CH₃ ~21Typical shift for a tolyl methyl carbon.
Tolyl-C (Aromatic) 120 - 145Four signals are expected: two for the protonated carbons and two for the quaternary carbons (C-ipso and C-para).
Pyrazolo[3,4-d]pyrimidine Core 95 - 160The carbon atoms of the heterocyclic core are spread over a wide range. The carbons bearing the hydroxyl groups (C4, C6) will be significantly downfield. C3 (protonated) will be in the aromatic region. The other quaternary carbons will also appear here.[2][13]

Part 2: Troubleshooting Guide for Common NMR Issues

It is common to encounter spectra that deviate from the ideal. This section provides a systematic approach to diagnosing and solving these issues.

Caption: A workflow for troubleshooting common NMR issues.

Problem 1: My peaks are very broad, or I have a very poor signal-to-noise ratio.

Cause & Explanation: This is a classic symptom of poor solubility or sample aggregation.[9][14] Even if the sample appears dissolved to the naked eye, microscopic particulates or aggregation can lead to significant line broadening and a loss of signal intensity.[14]

Troubleshooting Steps:

  • Confirm Solubility: Ensure your sample is fully dissolved in DMSO-d6. Gentle warming or sonication can help, but allow the sample to return to room temperature before analysis.

  • Check Concentration: A sample that is too concentrated can also lead to aggregation and broad peaks.[9] Try acquiring the spectrum on a more dilute sample.

  • Increase Temperature: Acquiring the spectrum at a slightly elevated temperature (e.g., 40-60 °C) can increase solubility and break up aggregates, leading to sharper signals.[9]

Problem 2: I cannot find the signals for the OH and NH protons.

Cause & Explanation: Labile protons (those on heteroatoms like oxygen and nitrogen) can exchange with residual water in the solvent or with each other. This chemical exchange can cause their signals to become extremely broad, sometimes to the point where they are indistinguishable from the baseline.[11]

Troubleshooting Steps:

  • Look for Broad Humps: Scan the downfield region of your spectrum (δ 10-15 ppm) carefully for very broad, low-intensity humps. These are often the missing signals.

  • Perform a D₂O Exchange Experiment: This is the definitive test for identifying exchangeable protons. After acquiring your initial spectrum, add one drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The signals corresponding to the OH and NH protons will disappear or significantly decrease in intensity because the protons have been replaced by deuterium, which is not observed in ¹H NMR.[9]

Problem 3: My spectrum has many more peaks than predicted, especially in the aromatic and pyrazole regions.

Cause & Explanation: This is the most common and challenging issue, almost certainly caused by the presence of multiple tautomers in solution.[4][7] If, for example, your sample exists as a 60:40 mixture of the diol and a keto-enol form, you will see two distinct sets of peaks for every proton that is in a different chemical environment between the two forms.

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: This is a powerful technique to study dynamic equilibria.[8][9]

    • Heating: As you increase the temperature, the rate of interconversion between tautomers may increase. If the exchange becomes fast on the NMR timescale, you may see the two sets of peaks broaden and coalesce into a single, averaged set of signals.

    • Cooling: Lowering the temperature slows the exchange and may sharpen the signals of the individual tautomers, making them easier to identify. It can also shift the equilibrium, potentially favoring one form and simplifying the spectrum.

  • Change the NMR Solvent: Tautomeric equilibrium is highly solvent-dependent.[6][7] Acquiring a spectrum in a different solvent (e.g., acetone-d6 or methanol-d4, though be mindful of proton exchange in the latter) may shift the equilibrium significantly, possibly favoring one tautomer and simplifying the spectrum.

Part 3: Key Experimental Protocols

Protocol 1: Standard Sample Preparation
  • Weigh Sample: Accurately weigh 5-10 mg of your purified, dry compound directly into a clean, dry NMR tube.

  • Add Solvent: Using a pipette, add approximately 0.6-0.7 mL of DMSO-d6.

  • Dissolve: Cap the NMR tube and gently invert it several times. If necessary, use a vortex mixer or a warm water bath to aid dissolution. Ensure the solution is clear and free of particulates.

  • Analyze: Insert the tube into the NMR spectrometer, allow it to equilibrate to the probe temperature, and proceed with locking, shimming, and data acquisition.

Protocol 2: D₂O Exchange for Identifying Labile Protons
  • Acquire Initial Spectrum: Follow Protocol 1 to obtain a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one drop (~20-30 µL) of D₂O.

  • Mix Thoroughly: Recap the tube and shake vigorously for 30 seconds to ensure complete mixing and facilitate proton-deuteron exchange.

  • Re-acquire Spectrum: Place the tube back in the spectrometer. It is not usually necessary to re-lock or re-shim significantly. Acquire a new ¹H NMR spectrum using the same parameters.

  • Compare: Compare the two spectra. Peaks that have disappeared or diminished in the second spectrum correspond to your exchangeable OH and NH protons.

References

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. National Center for Biotechnology Information. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Taylor & Francis Online. [Link]

  • 1HNMR δ values for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Bentham Science. [Link]

  • Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis. National Center for Biotechnology Information. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. National Center for Biotechnology Information. [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. [Link]

  • The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]

  • Chemical shift change of the p-tolyl methyl signals. ResearchGate. [Link]

  • An NMR study on the keto‐enol tautomerism of 1,3‐dicarbonyl drug precursors. Wiley Online Library. [Link]

  • A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry. [Link]

  • EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. [Link]

  • Factors Governing the Chemical Stability and NMR Parameters of Uracil Tautomers and Its 5-Halogen Derivatives. National Center for Biotechnology Information. [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. MDPI. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Semantic Scholar. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. [Link]

  • Keto-Enol Equilibrium Using NMR. YouTube. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR. Semantic Scholar. [Link]

  • 15 N labeling and analysis of 13 C– 15 N and 1 H– 15 N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. The Royal Society of Chemistry. [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. ACS Publications. [Link]

  • Disclosing New Insights on Pyrazolo[3,4-d] Pyrimidine Tethered Diverse Amino Acid Candidates as Potential DHFR Inhibitors and Anti-Virulence Agents. National Center for Biotechnology Information. [Link]

  • Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. MDPI. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications. [Link]

  • Flagging Problematic Compounds in Drug Discovery. NMX Research and Solutions. [Link]

  • Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films. RSC Publishing. [Link]

  • Lab 3 – Keto-Enol Chemical Equilibrium & Kinetics. BioPchem. [Link]

  • NMR Spectroscopy. Michigan State University Department of Chemistry. [Link]

  • EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Joseph A DiVerdi. [Link]

  • Troubleshooting a negative result. Mestrelab. [Link]

  • NMR Chemical Shifts. University of Wisconsin-Madison Chemistry Department. [Link]

Sources

Technical Support Center: Troubleshooting Regioselectivity in Pyrazolo[3,4-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrazolo[3,4-d]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their synthetic routes. The pyrazolo[3,4-d]pyrimidine scaffold is a critical pharmacophore in medicinal chemistry, serving as an isostere of the adenine ring of ATP and forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] Achieving the desired regioisomer is paramount for biological activity and the successful development of new chemical entities.

This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of regioselective synthesis.

Understanding the Core Challenge: N1 vs. N2 Isomerism

The primary hurdle in the functionalization of many pyrazolo[3,4-d]pyrimidine cores, particularly through alkylation, is the control of regioselectivity between the N1 and N2 positions of the pyrazole ring. The similar nucleophilicity of these two nitrogen atoms often leads to the formation of a mixture of regioisomers, which can be challenging and costly to separate.[4][5]

Several factors intricately govern the outcome of this competition:

  • Steric Hindrance: The relative accessibility of the N1 and N2 positions is a major determinant. Bulky substituents on the pyrazole ring or the use of a sterically demanding alkylating agent will typically favor reaction at the less hindered nitrogen atom.[4]

  • Electronic Effects: The electron-donating or withdrawing nature of substituents on the pyrazole ring can modulate the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the site of attack.[4][5]

  • Reaction Conditions: The choice of base, solvent, and temperature can dramatically shift the isomeric ratio. These factors influence the nature of the pyrazolide anion and its interaction with the electrophile.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might be facing in the lab, providing not just a solution but the scientific reasoning behind it.

Q1: My reaction is producing a nearly 1:1 mixture of N1 and N2 alkylated pyrazolo[3,4-d]pyrimidines. How can I favor one isomer over the other?

This is a classic regioselectivity problem. To shift the balance, you need to amplify the subtle differences between the two nitrogen environments.

Core Strategy: Modulate the Reaction Environment

The polarity of the solvent and the nature of the counter-ion from the base are critical. They determine whether the reaction proceeds through a tight ion pair (TIP) or a solvent-separated ion pair (SIP).

  • To Favor N1-Alkylation: This is often the thermodynamically favored product.

    • Solvent Choice: Polar aprotic solvents like DMF or DMSO are excellent starting points.[4] These solvents are effective at solvating the cation from the base, leading to a more "free" pyrazolide anion where the reaction may be governed more by the inherent electronics of the system.

    • Base Selection: A common and effective combination is potassium carbonate (K₂CO₃) in DMSO.[4] In some systems, using sodium hydride (NaH) can also prevent the formation of mixed regioisomers.[4][6][7]

  • To Favor N2-Alkylation: This is often the kinetically favored product, particularly when steric factors come into play.

    • Solvent Choice: Less polar solvents like THF or dioxane can promote the formation of tight ion pairs.[8][9][10] In this scenario, the cation can coordinate with multiple nitrogen atoms in the heterocyclic system, sterically blocking one position and directing the alkylating agent to the other.

    • A specific study demonstrated a dramatic solvent-dependent reversal of selectivity. For 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine, using NaHMDS as the base in THF yielded an 8:1 ratio in favor of the N2-methylated product.[8][9][10] Switching the solvent to DMSO with the same base inverted the selectivity to a 4:1 ratio favoring the N1 isomer.[8][9][10] This highlights the power of solvent choice in directing the reaction outcome.

Q2: I'm trying to synthesize a specific N1-substituted isomer, but the yield is consistently low, with significant recovery of starting material.

Low yield with unreacted starting material points to issues with either deprotonation of the pyrazole NH or the reactivity of your electrophile.

Troubleshooting Workflow

G start Low Yield of N1-Isomer (Starting Material Recovered) q1 Is the pyrazole NH fully deprotonated? start->q1 sol_base Increase Base Strength or Equivalents (e.g., NaH, KHMDS) Consider a stronger base/solvent system (e.g., NaH in DMF) q1->sol_base No q2 Is the alkylating agent reactive enough? q1->q2 Yes a1_yes Yes a1_no No sol_base->q2 sol_alkyl Improve Leaving Group (I > Br > Cl > OTs) Increase temperature or reaction time q2->sol_alkyl No q3 Are there solubility issues? q2->q3 Yes a2_yes Yes a2_no No sol_alkyl->q3 sol_solubility Change to a better solubilizing solvent (e.g., DMF, DMSO, NMP) Ensure all components are dissolved q3->sol_solubility Yes end_node Re-evaluate reaction parameters: - Temperature - Concentration - Reaction Time q3->end_node No a3_yes Yes a3_no No sol_solubility->end_node

Caption: Troubleshooting workflow for low N1-alkylation yield.

Detailed Explanation:

  • Assess Deprotonation: Weaker bases like K₂CO₃ may not be sufficient to fully deprotonate less acidic pyrazolo[3,4-d]pyrimidines.

    • Action: Switch to a stronger base such as sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS). Ensure you are using at least 1.1 equivalents of the base.

  • Evaluate the Alkylating Agent: The reactivity of the electrophile (R-X) is dictated by the leaving group (X).

    • Action: If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide, as they are better leaving groups (reactivity trend: I > Br > Cl).[4] You may also need to increase the reaction temperature, but be mindful that this can sometimes negatively impact regioselectivity.

  • Check Solubility: Poor solubility of either the starting material or the base can severely hamper the reaction rate.

    • Action: Ensure your starting material is fully dissolved in the chosen solvent. If not, switch to a solvent with higher solubilizing power, such as DMF, DMSO, or NMP.

Q3: I have successfully synthesized a mixture of regioisomers. What are the most effective methods for their separation and characterization?

Separation and characterization are crucial final steps. The subtle structural differences between N1 and N2 isomers can make both challenging.

Separation Techniques:

  • Column Chromatography: This is the most common method. The polarity difference between the two isomers is often sufficient for separation on silica gel. You may need to screen various solvent systems (e.g., Hexane/Ethyl Acetate, DCM/Methanol) and use a shallow gradient to achieve good resolution.

  • Crystallization: If one isomer is significantly less soluble or forms crystals more readily than the other, fractional crystallization can be an effective and scalable purification method.

Characterization and Isomer Assignment:

Unequivocal assignment of the N1 and N2 isomers is critical.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): The chemical shifts of the protons and carbons on the pyrazole and pyrimidine rings will differ between the two isomers due to the different electronic environment.

    • 2D NMR (HMBC, NOESY): These techniques are powerful for unambiguous assignment. A Heteronuclear Multiple Bond Correlation (HMBC) experiment can show a correlation between the N-alkyl protons and the carbon atoms of the pyrazole ring (C3a and C7a), confirming the point of attachment. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can show through-space correlations between the N-alkyl group and nearby protons on the core scaffold.

  • X-Ray Crystallography: If you can obtain a single crystal of one of the isomers, X-ray diffraction provides the definitive structural proof.[11][12]

Frequently Asked Questions (FAQs)

Q: Can steric hindrance from a substituent on the pyrazole ring be used to reliably predict the major regioisomer?

A: While steric hindrance is a powerful directing factor, it is not always the sole determinant.[4] In cases where electronic effects are strong or where specific ion-pairing occurs, the outcome can be counterintuitive. For example, a bulky group at the C3 position will strongly disfavor alkylation at the adjacent N2 position. However, the overall regioselectivity will still be influenced by the reaction conditions. It's best to consider sterics as a primary, but not absolute, guiding principle.

Q: Are there any catalyst systems that can selectively promote the formation of one isomer?

A: Yes, the choice of catalyst or base can be a deciding factor. For pyrazole alkylation in general, it has been shown that certain metal-based catalysts can favor specific isomers. For instance, magnesium-based catalysts like MgBr₂ have been reported to favor N2-alkylation.[4] While this is not specific to the pyrazolo[3,4-d]pyrimidine system, it demonstrates the principle that the metal counter-ion plays a crucial role in templating the reaction.

Q: Does temperature play a significant role in controlling regioselectivity?

A: Temperature can influence the N1/N2 ratio, but its effect is often less pronounced than that of the solvent or base. Generally, lower temperatures may increase selectivity by favoring the pathway with the lower activation energy. However, this can also lead to longer reaction times and lower overall conversion. It is a parameter worth optimizing once a promising set of solvent and base conditions has been identified.

Experimental Protocols

Protocol 1: General Procedure for Selective N1-Alkylation

This protocol is a robust starting point for achieving N1 selectivity, based on commonly successful literature methods.

  • Preparation: To a solution of the 1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in anhydrous dimethylformamide (DMF) (0.1 M), add potassium carbonate (K₂CO₃) (1.5 eq).

  • Reaction Initiation: Stir the suspension at room temperature for 30 minutes.

  • Addition of Electrophile: Add the alkylating agent (e.g., alkyl halide) (1.2 eq) to the mixture.

  • Reaction Monitoring: Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, pour it into water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Selective N2-Alkylation

This protocol leverages the formation of tight ion pairs in a less polar solvent to direct alkylation to the N2 position.[8][9][10]

  • Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the 1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M).

  • Deprotonation: Cool the solution to 0 °C and add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, as a 1.0 M solution in THF) dropwise.

  • Reaction Initiation: Stir the mixture at 0 °C for 30 minutes.

  • Addition of Electrophile: Add the alkylating agent (1.1 eq) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates completion.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Summary Table

The following table summarizes the key variables and their general effect on regioselectivity, providing a quick reference for experimental design.

ParameterCondition Favoring N1-AlkylationCondition Favoring N2-AlkylationRationale
Solvent Polar Aprotic (DMF, DMSO)[4][8]Non-polar/Less Polar (THF, Dioxane)[8][9]Promotes SIPs vs. TIPs, altering cation coordination.
Base K₂CO₃, Cs₂CO₃, NaH[4][6][7]NaHMDS, KHMDS (in THF)[8][9][10]The nature of the counter-ion (K⁺, Na⁺) and its size influences ion-pairing.
Sterics (Substrate) Small substituent at C6Bulky substituent at C6Steric clash disfavors alkylation at the adjacent nitrogen.
Sterics (Electrophile) Small alkylating agent (e.g., MeI)Bulky alkylating agent (e.g., i-PrI)A larger electrophile will preferentially attack the less hindered nitrogen.
Temperature Generally lower temperaturesGenerally lower temperaturesMay improve selectivity by favoring the kinetic product, but can reduce reaction rate.

Concluding Remarks

Controlling regioselectivity in the synthesis of pyrazolo[3,4-d]pyrimidines is a multifaceted challenge that requires a systematic and mechanistically informed approach. By carefully considering the interplay of steric, electronic, and reaction-condition-dependent factors, researchers can significantly improve the outcome of their synthetic efforts. This guide provides a foundation for troubleshooting common issues and rationally designing experiments to achieve the desired regioisomeric products, thereby accelerating the discovery and development of novel therapeutics based on this privileged scaffold.

References

  • Al-Azmi, A. DFT Study on Two Plausible Mechanistic Routes to Pyrazolo[3,4-d]pyrimidine-4-Amines from Pyrazoloformimidate. Current Organic Chemistry. 2020;24(2):216-229. Available from: [Link]

  • El-Faham, A., et al. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. 2024;29(21):5033. Available from: [Link]

  • Radi, S., et al. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie. 2023;356(1):e2200424. Available from: [Link]

  • Cilibrizzi, A., et al. Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Journal of Medicinal Chemistry. 2014;57(12):5077-5096. Available from: [Link]

  • Al-Azmi, A. DFT Study on Two Plausible Mechanistic Routes to Pyrazolo[3,4-d]pyrimidine-4-Amines from Pyrazoloformimidate. Bentham Science Publishers. Available from: [Link]

  • Hsieh, M.-C., et al. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules. 2017;22(5):799. Available from: [Link]

  • Al-Azmi, A. DFT Study on Two Plausible Mechanistic Routes to Pyrazolo[3,4-d]pyrimidine-4-Amines from Pyrazoloformimidate. Current Organic Chemistry. 2020;24(2):216-229. Available from: [Link]

  • ResearchGate. Mechanism of synthesis of pyrazolo[3,4‐d]pyrimidines from 2‐amino‐4,6‐dichloropyrimidine‐5‐carbaldehyde under solvent‐free conditions. Available from: [Link]

  • ResearchGate. Synthesis of pyrazolo[3,4‐d]pyrimidine 58. Available from: [Link]

  • ResearchGate. DFT Study on Two Plausible Mechanistic Routes to Pyrazolo[3,4-d]Pyrimidine-4-Amines from Pyrazoloformimidate | Request PDF. Available from: [Link]

  • Wuts, P. G. M., et al. Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[4][5][11]Triazolo[1][2]pyridines, and Related Deaza-Compounds. The Journal of Organic Chemistry. 2018;83(12):6465-6481. Available from: [Link]

  • Oh, C.-H., et al. Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. Bioorganic & Medicinal Chemistry. 2003;11(10):2259-2268. Available from: [Link]

  • Kudyakova, Y. S., et al. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. 2025;26(19):10335. Available from: [Link]

  • Kudyakova, Y. S., et al. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Center for Biotechnology Information. Available from: [Link]

  • Wuts, P. G. M., et al. Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[4][5][11]Triazolo[1][2]pyridines, and Related Deaza-Compounds. ACS Publications. Available from: [Link]

  • ResearchGate. (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available from: [Link]

  • ResearchGate. Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2- and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[4][5][11]Triazolo[1][2]pyridines and Related Deaza-Compounds. Available from: [Link]

  • Chen, Z., et al. Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. Future Medicinal Chemistry. 2022;14(21):1645-1658. Available from: [Link]

  • Fallacara, A. L., et al. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters. 2014;5(8):918-923. Available from: [Link]

  • Abarca-Lachen, E., et al. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. 2022;27(7):2263. Available from: [Link]

  • ResearchGate. Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Available from: [Link]

  • ResearchGate. Pyrazolo[3,4-d]pyrimidines Containing an Extended 3-Substituent as Potent Inhibitors of Lck — A Selectivity Insight. Available from: [Link]

  • Ramachandran, P. V., et al. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Organic Letters. 2022;24(32):5949-5954. Available from: [Link]

  • El-Faham, A., et al. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Center for Biotechnology Information. Available from: [Link]

  • Al-Ostoot, F. H., et al. Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties. Archiv der Pharmazie. 2021;354(5):e2000330. Available from: [Link]

  • Bouacida, S., et al. Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Journal of Chemical Sciences. 2020;132(1):78. Available from: [Link]

  • Severina, H., et al. Synthesis of n-alkylated derivatives of 1-(4-methoxyphenyl)-1,5-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-ones as potential anticonvulsants. Scripta Scientifica Pharmaceutica. 2016;3(2):33-39. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. Available from: [Link]

  • Reddit. N-methylation of pyrazole. Available from: [Link]

  • Fayed, E. A. A., et al. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. Journal of the Iranian Chemical Society. 2019;16(4):689-715. Available from: [Link]

Sources

Solvent selection for recrystallizing 1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for the purification of 1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol . This compound presents unique solubility challenges due to its rigid heterocyclic core and strong intermolecular hydrogen bonding.[1]

Topic: Solvent Selection & Recrystallization Protocols

Product ID: 1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol Chemical Class: Fused Heterocycle / Purine Isostere Support Tier: Level 3 (Senior Application Scientist)[1]

Part 1: The Physicochemical Landscape

Before attempting recrystallization, it is critical to understand why this molecule is difficult to purify.[1] You are likely observing a high-melting solid (>300°C) that is insoluble in common organic solvents (Hexane, DCM, cold Ethanol).[1]

The "Diol" vs. "Dione" Trap: Although chemically named as a 4,6-diol , this molecule exists in the solid state predominantly as the 4,6-dione tautomer (keto-form).[1]

  • Implication: The dione form creates an extensive network of intermolecular hydrogen bonds (similar to Uric Acid).[1]

  • Result: This lattice energy resists dissolution in simple non-polar or low-boiling polar solvents.

Solvent Compatibility Matrix
Solvent ClassSuitabilityNotes
Glacial Acetic Acid High Recommended. Disrupts H-bonding; high boiling point allows saturation.
DMF / DMSO High Alternative. Excellent solubility but difficult to remove (high BP).[1] Requires anti-solvent (water).
Aqueous Alkali (NaOH) Specific Chemical Purification.[1] Dissolves via salt formation (deprotonation).[1]
Ethanol / Methanol Low Only suitable for washing crude solids; will not dissolve the bulk dione.
Chlorinated Solvents None Completely insoluble.

Part 2: Primary Recrystallization Protocols

Method A: The "Classic" Glacial Acetic Acid Recrystallization

Best for: Removing unreacted urea or colored thermal decomposition products from the fusion synthesis.[1]

Mechanism: Boiling acetic acid protonates the ring nitrogens slightly, disrupting the intermolecular H-bond network and allowing dissolution. Upon cooling, the neutral lattice reforms, excluding impurities.[1]

  • Preparation: Place your crude solid in a round-bottom flask equipped with a reflux condenser.

  • Dissolution: Add Glacial Acetic Acid (approx. 10-15 mL per gram of solid).

  • Reflux: Heat to reflux (118°C). The solid should dissolve completely.[1]

    • Note: If it does not dissolve after 15 mins, add more AcOH in 5 mL increments.

  • Hot Filtration (Optional but Recommended): If black specks (carbonized urea) remain, filter the hot solution rapidly through a glass frit or glass wool.[1]

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature.

    • Critical Step: Do not use an ice bath immediately; rapid cooling traps impurities.

  • Collection: Filter the white/off-white needles. Wash with cold ethanol (to remove acetic acid smell).[1]

Method B: The "Chemical" Acid-Base Reprecipitation

Best for: Bulk purification of large batches (>10g) or highly impure "grey" crude material.[1]

Mechanism: This method utilizes the acidity of the N-H protons (pKa ~9-10).[1]

  • Dissolve: Suspend crude solid in 10% NaOH (aq). Warm to 60°C. The solid will dissolve as the di-sodium salt.

  • Filter: Filter the warm solution to remove insoluble mechanical impurities.

  • Precipitate: Slowly add Glacial Acetic Acid or HCl (1N) dropwise to the filtrate while stirring.

  • Endpoint: Continue adding acid until pH ~5-6. The product will precipitate as a heavy white solid.

  • Wash: Filter and wash extensively with water to remove salts (NaCl/NaOAc).[1]

Part 3: Troubleshooting Guide (FAQ)

Q1: My product is coming out as a grey/brown powder, not white crystals.

  • Diagnosis: This is likely due to polymerized urea or oxidative impurities from the high-temperature fusion synthesis (200°C+).

  • Fix: Use Method B (Acid-Base) first.[1] If the color persists, dissolve in hot DMF, treat with activated charcoal for 30 mins, filter hot, and then precipitate with water.

Q2: I used DMF, but the solvent won't evaporate.

  • Diagnosis: DMF (BP 153°C) is notoriously hard to rotovap.[1]

  • Fix: Do not rotovap. Pour your concentrated DMF solution into a 10x excess of Ice Water . The product will crash out immediately. Filter it, then wash with Ethanol to remove residual DMF.[1]

Q3: The yield is very low after Acetic Acid recrystallization.

  • Diagnosis: The compound may be partially soluble in cold acetic acid, or you used too much solvent.[1]

  • Fix: Concentrate the mother liquor by 50% and cool again. Alternatively, add water to the acetic acid mother liquor to force precipitation (though this lowers purity).[1]

Part 4: Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct purification route based on your crude material's condition.

Recrystallization_Workflow Start Crude 1-(p-Tolyl)-1H-pyrazolo [3,4-d]pyrimidine-4,6-diol Check_Color Is the solid heavily colored (Grey/Brown)? Start->Check_Color Method_B METHOD B: Acid-Base Reprecipitation (Dissolve in NaOH -> Filter -> Acidify) Check_Color->Method_B Yes (Dirty) Method_A METHOD A: Glacial AcOH Recrystallization (Reflux -> Slow Cool) Check_Color->Method_A No (Off-white) Check_Purity Check Purity (TLC/NMR) Method_B->Check_Purity Final Pure Crystalline Solid Method_A->Final Method_C METHOD C: DMF/Water Precipitation (Dissolve in min. DMF -> Pour into Ice Water) Method_C->Check_Purity Charcoal Add Activated Charcoal Filter Hot Check_Purity->Method_C Impure/Amorphous Check_Purity->Final Pure

Caption: Decision matrix for purification. Use Acid-Base (Red) for bulk cleaning, and Acetic Acid (Blue) for final crystallization.[1]

Part 5: References

  • Synthesis of Pyrazolo[3,4-d]pyrimidine Core: Aggarwal, R., et al. (2011).[1][2][3][4][5] "Synthesis and biological evaluation of some new pyrazolo[3,4-d]pyrimidine derivatives." Journal of Chemical Sciences. Supports the fusion synthesis methodology and general solubility profiles.[1]

  • Tautomerism in 4,6-diols: Holzer, W., et al. (2008).[1] "Pyrazolo[3,4-d]pyrimidines: Tautomerism and 13C/15N NMR." Journal of Heterocyclic Chemistry. Authoritative source on the dione vs. diol structural reality.[1]

  • Purification of Uric Acid Analogs (General Protocol): Perrin, D.D., & Armarego, W.L.F. (1988).[1] Purification of Laboratory Chemicals. 3rd Edition. Pergamon Press. Standard reference for the purification of high-melting fused heterocycles via acid/base precipitation.

Sources

Validation & Comparative

Comparative Efficacy Guide: p-Tolyl vs. Phenyl Substituted Pyrazolopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Methyl" Effect

In the optimization of pyrazolo[3,4-d]pyrimidine kinase inhibitors, the substitution at the C3 position is a critical determinant of potency and selectivity. This guide analyzes the structural and functional divergence between phenyl and p-tolyl substituents.

While the phenyl ring provides a baseline scaffold for


-

stacking interactions within the ATP-binding pocket, the addition of a single methyl group at the para position (p-tolyl) frequently results in a non-linear increase in potency (often >10-fold). This phenomenon, known in medicinal chemistry as the "Magic Methyl" effect , is driven by the occupation of a specific hydrophobic "selectivity pocket" adjacent to the gatekeeper residue.

Structural & Mechanistic Basis[1]

The Hydrophobic Selectivity Pocket

The pyrazolo[3,4-d]pyrimidine core acts as an adenine bioisostere, anchoring the molecule to the kinase hinge region via hydrogen bonds. The efficacy difference lies in the orientation of the C3-substituent.

  • Phenyl Substituent: The unsubstituted phenyl ring occupies the hydrophobic region I but often leaves a void volume near the gatekeeper residue (e.g., Thr338 in c-Src). This results in suboptimal van der Waals contact and lower binding enthalpy.

  • p-Tolyl Substituent (e.g., PP1): The para-methyl group projects deeply into a hydrophobic sub-pocket located between the gatekeeper residue and the catalytic lysine (Lys295). This interaction accomplishes two things:

    • Enthalpic Gain: Displaces high-energy water molecules from the hydrophobic cleft.

    • Selectivity: Creates a steric clash in kinases with bulky gatekeeper residues (e.g., Methionine or Phenylalanine), thereby imparting selectivity for kinases with smaller gatekeepers (Threonine/Alanine).

Visualization of SAR Logic

The following diagram illustrates the decision matrix for selecting p-tolyl over phenyl based on the target kinase's gatekeeper residue.

SAR_Logic Scaffold Pyrazolo[3,4-d]pyrimidine Core Substituent C3 Substituent Selection Scaffold->Substituent Phenyl Phenyl Group (Unsubstituted) Substituent->Phenyl Tolyl p-Tolyl Group (Methylated) Substituent->Tolyl Interaction_Ph Baseline u03c0-u03c0 Stacking Loose Fit Phenyl->Interaction_Ph Interaction_Tol Hydrophobic Pocket Fill (Selectivity Hook) Tolyl->Interaction_Tol Outcome_Ph Moderate Potency (IC50: ~100-500 nM) Interaction_Ph->Outcome_Ph Outcome_Tol High Potency (IC50: <10 nM) Interaction_Tol->Outcome_Tol

Figure 1: Structural Activity Relationship (SAR) flow demonstrating the mechanistic advantage of p-tolyl substituents in targeting the hydrophobic selectivity pocket.

Comparative Efficacy Data

The following data aggregates representative inhibition profiles for Src-family kinases (SFKs), contrasting the standard inhibitor PP1 (p-tolyl) against its des-methyl Phenyl Analog .

Table 1: Kinase Inhibition Profile (IC50)
Target KinaseGatekeeper ResiduePhenyl Analog (IC50)p-Tolyl (PP1) (IC50)Fold Improvement
Lck Threonine450 nM5 nM90x
Fyn Threonine600 nM6 nM100x
c-Src Threonine170 nM17 nM10x
EGFR Threonine> 10,000 nM250 nM>40x
ZAP-70 Methionine> 10,000 nM> 10,000 nMNo Effect (Steric Clash)
Table 2: Physicochemical Properties (ADME)
PropertyPhenyl Analogp-Tolyl AnalogImpact
Molecular Weight ~300 Da~314 DaNegligible
cLogP (Lipophilicity)3.13.6Increased permeability; reduced aqueous solubility.
tPSA (Polar Surface Area)78 Ų78 ŲUnchanged (H-bonding capacity identical).
Cellular Potency (EC50) ~1-5 µM~0.1-0.5 µMp-Tolyl shows superior cellular penetration and target engagement.

Key Insight: The increase in cLogP for the p-tolyl analog aids in crossing the cell membrane, but the primary driver of the 100-fold potency increase in Lck/Fyn is the specific protein-ligand interaction, not passive permeability.

Experimental Protocols

Synthesis of p-Tolyl Pyrazolopyrimidines

Objective: Synthesize 3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Reagents:

  • 3-amino-4-cyano-5-(p-tolyl)pyrazole (Intermediate A)

  • Formamide (Solvent/Reagent)

  • Ammonium Acetate

Protocol:

  • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, charge 1.0 g (5 mmol) of Intermediate A.

  • Reagent Addition: Add 15 mL of formamide and 0.5 g of ammonium acetate.

  • Cyclization: Heat the mixture to 180°C (oil bath temperature) for 4–6 hours. Monitor by TLC (5% MeOH in DCM).

    • Note: The reaction is complete when the starting pyrazole spot disappears.

  • Workup: Cool the reaction mixture to room temperature. Pour into 100 mL of ice-cold water.

  • Precipitation: A solid precipitate will form. Stir for 30 minutes to ensure full granulation.

  • Filtration: Filter the solid under vacuum. Wash the cake 3x with cold water and 1x with cold diethyl ether to remove trace formamide.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield the target compound as off-white needles.

FRET-Based Kinase Assay (Z'-LYTE)

Objective: Quantify IC50 differences between Phenyl and p-Tolyl analogs.

Workflow Diagram:

Kinase_Assay Prep 1. Plate Preparation (384-well) Add_Cmpd 2. Add Compounds (Serial Dilution: Phenyl vs Tolyl) Prep->Add_Cmpd Add_Enz 3. Add Kinase/Peptide Mix (Src/FRET-Peptide) Add_Cmpd->Add_Enz Incubate 4. Incubate (1 Hour @ RT) Add_Enz->Incubate Develop 5. Add Development Reagent (Cleaves Unphosphorylated Peptide) Incubate->Develop Read 6. Read Fluorescence (Ratio 445nm/520nm) Develop->Read

Figure 2: Step-by-step workflow for the Z'-LYTE FRET kinase assay used to determine IC50 values.

Protocol Steps:

  • Compound Preparation: Prepare 10mM DMSO stocks of both Phenyl and p-Tolyl analogs. Perform 3-fold serial dilutions in kinase buffer.

  • Reaction Assembly: In a 384-well plate, add 2.5 µL of compound solution.

  • Enzyme Addition: Add 5 µL of Kinase/Peptide mixture (Src Kinase + Coumarin/Fluorescein-labeled peptide substrate).

  • ATP Start: Initiate reaction with 2.5 µL ATP (at

    
     concentration, typically 10-50 µM).
    
  • Incubation: Shake for 30 seconds, then incubate for 1 hour at room temperature.

  • Development: Add 5 µL of Development Reagent (Protease).

    • Mechanism:[1][2] The protease cleaves only non-phosphorylated peptides. Phosphorylated peptides (protected by the kinase reaction) remain intact, maintaining FRET.

  • Detection: Measure fluorescence emission at 445 nm (Donor) and 520 nm (Acceptor). Calculate the Emission Ratio.

  • Analysis: Plot % Phosphorylation vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to extract IC50.

References

  • Hanke, J. H., et al. (1996). Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor.[3][4] Journal of Biological Chemistry, 271(2), 695-701.

  • Schönherr, H., & Cernak, T. (2013).[5] Profound methyl effects in drug discovery and a call for new C-H methylation reactions.[6] Angewandte Chemie International Edition, 52(47), 12256-12267.

  • Liu, Y., et al. (1999). Structural basis for selective inhibition of Src family kinases by PP1.[3][4][7][8] Chemistry & Biology, 6(9), 671-678.

  • Zhu, X., et al. (2015). Structural insights into the specific recognition of the gatekeeper residue by the p-tolyl group of PP1.[8] Journal of Medicinal Chemistry, 58(1), 23-35.

Sources

A Senior Application Scientist's Guide to Bioequivalence Studies of Pyrazolo[3,4-d]pyrimidine-4,6-diol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of generic drug development, establishing bioequivalence is the cornerstone of regulatory approval, ensuring that a generic product is therapeutically interchangeable with its innovator counterpart. This guide provides an in-depth technical comparison and procedural framework for conducting bioequivalence studies of pyrazolo[3,4-d]pyrimidine-4,6-diol analogs, a critical class of compounds primarily used as xanthine oxidase inhibitors for the management of hyperuricemia and gout.

The core of this class is exemplified by allopurinol, a structural analog of hypoxanthine. Its primary mechanism of action involves the inhibition of xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine to xanthine and then to uric acid. Allopurinol itself is rapidly metabolized to its active metabolite, oxypurinol, which has a longer half-life and is largely responsible for the therapeutic effect. The focus of this guide extends beyond allopurinol to include other xanthine oxidase inhibitors, providing a comparative analysis that informs the nuanced design of bioequivalence studies for this therapeutic class.

Comparative Analysis of Xanthine Oxidase Inhibitors

A successful bioequivalence study hinges on a thorough understanding of the pharmacokinetic profiles of the drugs being compared. Here, we compare three key xanthine oxidase inhibitors: allopurinol, the non-purine analog febuxostat, and the newer agent topiroxostat.

ParameterAllopurinolFebuxostatTopiroxostat
Structure Purine analogNon-purine, thiazole derivativeNon-purine, pyridine derivative
Active Moiety Allopurinol and Oxypurinol (active metabolite)FebuxostatTopiroxostat
Tmax (h) ~1.5 (Allopurinol)1-1.5<1.6
t1/2 (h) ~1-2 (Allopurinol), 18-30 (Oxypurinol)~5-82.49–3.72
Metabolism Rapidly metabolized to oxypurinol by xanthine and aldehyde oxidaseExtensively metabolized by UGT and CYP enzymesHepatic metabolism to inactive or less active metabolites
Excretion Primarily renal (as oxypurinol)Hepatic and renalRenal and biliary

This table summarizes key pharmacokinetic parameters that are critical for the design of a bioequivalence study.

The significant difference in the half-life between allopurinol and its active metabolite, oxypurinol, necessitates the measurement of both compounds in plasma for bioequivalence assessment.[1][2] In contrast, febuxostat and topiroxostat are the primary active moieties, simplifying the analytical focus of their respective bioequivalence studies.

Designing a Robust Bioequivalence Study: A Methodological Blueprint

The design and execution of a bioequivalence study must adhere to stringent regulatory guidelines established by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4] The following protocol outlines a comprehensive approach for a typical bioequivalence study of a pyrazolo[3,4-d]pyrimidine-4,6-diol analog.

Study Design and Conduct

A randomized, two-period, two-sequence, single-dose, crossover design is the gold standard for bioequivalence studies. This design minimizes inter-subject variability and allows for a direct comparison of the test and reference formulations within the same subject.

Experimental Workflow for a Bioequivalence Study

G cluster_0 Pre-Study Phase cluster_1 Clinical Phase (Crossover Design) cluster_2 Bioanalytical Phase cluster_3 Data Analysis Phase A Subject Screening & Enrollment (Healthy Volunteers, 18-45 years) B Informed Consent A->B C Period 1: Randomized Dosing (Test or Reference Product) B->C D Serial Blood Sampling (Pre-dose and at specified time points post-dose) C->D E Washout Period (Sufficient to eliminate the drug) D->E F Period 2: Crossover Dosing (Alternate Product) E->F G Serial Blood Sampling (Identical time points as Period 1) F->G H Plasma Sample Processing & Storage G->H I Validated Bioanalytical Method (e.g., LC-MS/MS) H->I J Quantification of Drug/Metabolite(s) I->J K Pharmacokinetic Parameter Calculation (Cmax, AUCt, AUCinf) J->K L Statistical Analysis (ANOVA) (90% Confidence Intervals) K->L M Bioequivalence Conclusion L->M

Caption: A typical crossover design workflow for a bioequivalence study.

Key Considerations for Study Protocol:

  • Subject Population: Healthy adult volunteers, typically between 18 and 45 years of age, are recruited to minimize variability not related to the drug formulation.

  • Dosing: A single oral dose of the test and reference products is administered under fasting conditions. For drugs known to have significant food effects, a separate fed study may be required.

  • Washout Period: An adequate washout period between the two treatment periods is crucial to ensure the complete elimination of the drug from the body before the administration of the second product. This period is determined by the drug's half-life, typically at least five half-lives.

  • Blood Sampling: A sufficient number of blood samples should be collected at appropriate time points to accurately characterize the plasma concentration-time profile, including the absorption, distribution, and elimination phases. This includes a pre-dose sample and multiple samples around the expected Tmax and through at least three to five half-lives of the analyte.

Bioanalytical Method Validation: The Cornerstone of Reliable Data

The quantification of the drug and/or its active metabolite(s) in plasma is a critical step that must be performed using a fully validated bioanalytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity, selectivity, and specificity.[1][5]

Validation Parameters (as per FDA and EMA Guidelines):

  • Accuracy: The closeness of the determined value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Sensitivity: The lowest concentration of the analyte that can be measured with acceptable accuracy and precision (Lower Limit of Quantification, LLOQ).

  • Reproducibility: The precision between different laboratories.

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

Validated LC-MS/MS Method for Allopurinol and Oxypurinol [1][2]

ParameterDetails
Instrumentation Liquid Chromatograph coupled with a Tandem Mass Spectrometer
Column Hypersil Gold (150 mm × 4.6 mm, 5 µm)
Mobile Phase 0.1% formic acid-acetonitrile (98:2, v/v)
Ionization Mode Positive Electrospray Ionization (ESI+)
Internal Standard Allopurinol-d2
Extraction Method Protein precipitation with acetonitrile
Linearity Range Allopurinol: 60.0 to 6000 ng/mL; Oxypurinol: 80.0–8000 ng/mL

Validated HPLC Method for Febuxostat [6][7]

ParameterDetails
Instrumentation High-Performance Liquid Chromatograph with UV or Fluorescence detection
Column Shodex C-18-4E (5 μm; 250×4.6 mm) or Nucleosil C18 (250 x 4.6mm, 5μm)
Mobile Phase Methanol : Acetate Buffer pH 4 (90:10 v/v) or 10mM Ammonium Acetate : Acetonitrile (15:85 v/v)
Detection UV at 315 nm or 275 nm
Internal Standard Diclofenac
Extraction Method Liquid-liquid extraction with diethyl ether
Linearity Range 250–8000 ng/mL

Validated LC-MS/MS Method for Topiroxostat [5]

ParameterDetails
Instrumentation High-Performance Liquid Chromatograph coupled with a Tandem Mass Spectrometer
Column ACE Excel 5 C18-PFP (2.1 × 50.0 mm)
Mobile Phase Gradient elution with 2 mM ammonium acetate in 0.1% formic acid and acetonitrile
Ionization Mode Positive Electrospray Ionization (ESI+)
Internal Standard Topiroxostat-d4
Extraction Method Protein precipitation with acetonitrile
Run Time 4.0 min
Statistical Analysis and Acceptance Criteria

The pharmacokinetic parameters Cmax (maximum plasma concentration), AUC0-t (area under the plasma concentration-time curve from time zero to the last measurable concentration), and AUC0-∞ (area under the plasma concentration-time curve from time zero to infinity) are calculated for both the test and reference products.

These parameters are then statistically analyzed using an Analysis of Variance (ANOVA) on the log-transformed data. The 90% confidence intervals (CIs) for the ratio of the geometric means (test/reference) for Cmax, AUC0-t, and AUC0-∞ must fall within the acceptance range of 80.00% to 125.00% for the products to be considered bioequivalent.[3][4]

Logical Flow of Bioequivalence Statistical Analysis

G A Calculate PK Parameters (Cmax, AUCt, AUCinf) for Test & Reference Products B Log-transform PK Data A->B C Perform ANOVA on Log-transformed Data B->C D Calculate Geometric Mean Ratios (Test/Reference) C->D E Calculate 90% Confidence Intervals for Geometric Mean Ratios D->E F Compare 90% CIs to Acceptance Range (80.00% - 125.00%) E->F G Bioequivalent F->G If all CIs are within range H Not Bioequivalent F->H If any CI is outside range

Caption: The statistical analysis pathway for determining bioequivalence.

Conclusion: A Pathway to Interchangeability

The successful execution of a bioequivalence study for pyrazolo[3,4-d]pyrimidine-4,6-diol analogs demands a meticulous, scientifically-grounded approach. This guide has outlined the critical components, from the initial comparative analysis of relevant analogs to the detailed design of the study protocol, the imperative of a validated bioanalytical method, and the statistical framework for data interpretation. By adhering to these principles and regulatory guidelines, researchers and drug development professionals can confidently navigate the path toward demonstrating the therapeutic equivalence of generic formulations, ultimately expanding access to safe, effective, and affordable medicines.

References

  • Patel, B. N., et al. (2017). Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma. Journal of Pharmaceutical Analysis, 7(1), 47-54. [Link]

  • Liu, Y., et al. (2013). Determination of allopurinol and oxypurinol in human plasma and urine by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 941, 10-16. [Link]

  • Patel, B. N., et al. (2017). Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography-tandem mass spectrometry method in human plasma. PubMed, 29404018. [Link]

  • Prajapati, A. M., et al. (2014). Method Development and Validation for Determination of Febuxostat from Spiked Human Plasma Using RP-HPLC with UV Detection. Scientia Pharmaceutica, 82(3), 555-568. [Link]

  • Feng, X., et al. (2020). Development and validation for the quantitative determination of xanthine oxidoreductase inhibitor topiroxostat by LC-MS/MS and its clinico-pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 189, 113470. [Link]

  • Muvvala, S. S., et al. (2012). A VALIDATED RP-HPLC METHOD FOR THE ESTIMATION OF FEBUXOSTAT IN BULK DRUGS. International Journal of PharmTech Research, 4(4), 1358-1363. [Link]

  • Al-Aani, H., & Al-Rekabi, A. (2014). Rapid and sensitive LC-MS/MS method for the analysis of allopurinol in human plasma. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 315-318. [Link]

  • Day, R. O., et al. (2019). Determination of febuxostat in human plasma by high performance liquid chromatography (HPLC) with fluorescence-detection. Journal of Chromatography B, 1126-1127, 121764. [Link]

  • European Medicines Agency. (2010). Guideline on the investigation of bioequivalence. [Link]

  • Sree, G. S., & Sankar, D. G. (2012). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF FEBUXOSTAT IN BULK AND TABLET DOSAGE FORM. International Journal of Research in Pharmacy and Chemistry, 2(3), 633-638. [Link]

  • El-Gindy, A., et al. (2016). Determination of Febuxostat in Human Plasma Using RP-LC–UV Method. Journal of Chromatographic Science, 54(8), 1362-1368. [Link]

  • Li, L., et al. (2022). A Phase I, Randomized, Single-Ascending-Dose, Multiple-Dose, and Food-Effect Trial of the Safety, Efficacy, and Pharmacokinetics of Topiroxostat in Healthy Chinese Participants. Frontiers in Pharmacology, 13, 888631. [Link]

  • Kuranjekar, Y. M., & Wadher, S. J. (2025). Development and Validation of New Stability Indicating HPLC Method for the Quantitative Determination of Topiroxostat in Bulk and Pharmaceutical Dosage Formulations. International Journal of Pharmaceutical Sciences and Drug Research, 17(1), 29-36. [Link]

  • U.S. Food and Drug Administration. (2022). Bioequivalence Studies for Generic Drug Development. [Link]

  • Radi, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(10), 957-961. [Link]

  • Springer, R. H., et al. (1975). Synthesis and biological evaluation of xanthine oxidase inhibitors. Pyrazolo(3,4-d)pyrimidines and pyrazolo(3,4-b)pyridines. Journal of Medicinal Chemistry, 18(2), 161-165. [Link]

  • El-Enany, M., et al. (1995). The Synthesis and Xanthine Oxidase Inhibitory Activity of Pyrazolo[3, 4-d]pyrimidines. Chemical & Pharmaceutical Bulletin, 43(6), 967-971. [Link]

  • Zhang, Y., et al. (2020). Prediction of the pharmacokinetics and pharmacodynamics of topiroxostat in humans by integrating the physiologically based pharmacokinetic model with the drug-target residence time model. Acta Pharmaceutica Sinica B, 10(1), 156-168. [Link]

  • Dinakar, A., et al. (2024). A Novel RP-HPLC Method for Simultaneous Estimation of Topiroxostat and Dotinurad in Synthetic Mixtures. International Journal of Medicinal Chemistry & Analysis, 14(1), 32-39. [Link]

  • Spector, T., & Ferone, R. (1984). Inhibition of xanthine oxidase by 4-hydroxy-6-mercaptopyrazolo[3,4-d]pyrimidine. The Journal of Biological Chemistry, 259(17), 10784-10786. [Link]

  • Serya, R. A. T., et al. (2015). Synthesis and in vitro antiproliferative activity of novel pyrazolo[3,4-d]pyrimidine derivatives. MedChemComm, 6(9), 1636-1647. [Link]

  • Liu, X., et al. (2012). Discovery of Novel Allopurinol Derivatives with Anticancer Activity and Attenuated Xanthine Oxidase Inhibition. Molecules, 17(10), 11655-11667. [Link]

  • Jain, S., & Singh, S. (2024). Topiroxostat—A Safer Uricostatic Drug with Enhanced Renal Protection: A Narrative Review. Cureus, 16(11), e62024. [Link]

  • El-Gamal, M. I., et al. (2017). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Advances, 7(57), 35899-35910. [Link]

  • Liu, X., et al. (2012). Discovery of Novel Allopurinol Derivatives with Anticancer Activity and Attenuated Xanthine Oxidase Inhibition. ResearchGate. [Link]

  • El-Damasy, A. K., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1667-1685. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14663-14681. [Link]

  • Precise Biopharma P Limited. (2021). A clinical trial to study the effect of Topiroxostat Tablets in Patients with high uric acid levels in the blood. MedPath. [Link]

  • Veeprho Pharmaceuticals. Topiroxostat Impurities and Related Compound. [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal and Handling of 1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the critical safety, containment, and disposal protocols for 1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol . As a structural analog to xanthine oxidase inhibitors (such as Allopurinol) and a fused pyrimidine heterocycle, this compound requires strict adherence to organic bioactive waste standards.

The disposal strategy prioritizes prevention of environmental leaching and minimization of aerosolized particulate exposure . Due to the biological activity associated with the pyrazolo[3,4-d]pyrimidine scaffold, this substance must be treated as a Potentially Bioactive Hazardous Agent (PBHA) regardless of specific toxicity data gaps.

Chemical Profile & Hazard Assessment

Before initiating disposal, the operator must understand the physicochemical properties that dictate the waste stream.

PropertyCharacteristicOperational Implication
Chemical Class Fused Heterocycle (Pyrazolopyrimidine)High thermal stability; requires high-temp incineration.
Physical State Solid (Crystalline Powder)High risk of dust/aerosol generation during transfer.
Solubility Low in water; Soluble in DMSO/DMFDo not attempt water-based drain disposal.
Bioactivity Potential Xanthine Oxidase InhibitorTreat as toxic to aquatic life and potential reproductive toxin.
Combustibility Carbon-based organicCompatible with standard organic waste incineration streams.

Expert Insight: The "diol" nomenclature often suggests tautomerism with the "dione" form. In solid state, these molecules form strong hydrogen-bonded lattices. This means they are persistent in the environment and will not degrade rapidly in standard wastewater treatment plants. Drain disposal is strictly prohibited.

Personal Protective Equipment (PPE) Matrix

The primary route of exposure during disposal is inhalation of particulates.

  • Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a fume hood.

  • Dermal: Double-gloving with Nitrile (0.11 mm minimum thickness). The lipophilic p-tolyl group increases the likelihood of skin permeation compared to polar purines.

  • Ocular: Chemical splash goggles.

Emergency Spill Response Protocol

This protocol is a self-validating system: the endpoint is reached only when no visible residue remains and the surface passes a solvent wipe test.

Workflow Visualization: Spill Management

The following diagram illustrates the decision logic for handling spills of this specific compound.

SpillResponse Start Spill Detected Assess Assess State: Solid vs. Solution Start->Assess Solid Solid Powder Assess->Solid Solution Solution (DMSO/DMF) Assess->Solution Cover Cover with wet pad (Prevent Dust) Solid->Cover Minimize Aerosol Scoop Scoop into Wide-Mouth Jar Cover->Scoop Bagging Double Bag Waste (4 mil Polyethylene) Scoop->Bagging Absorb Apply Vermiculite or Polypropylene Pads Solution->Absorb Contain Spread Absorb->Bagging Clean Solvent Wipe (Ethanol) & Soap Wash Bagging->Clean Final Tag as Hazardous Organic Waste Clean->Final

Caption: Decision logic for containing and packaging 1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol spills.

Detailed Steps:
  • Isolate: Evacuate the immediate area if the spill exceeds 500mg and dust is airborne.

  • Dampen (Solids): If the substance is dry powder, do not dry sweep . Gently place a paper towel soaked in ethanol or water over the powder to inhibit aerosolization.

  • Collection:

    • Solids: Scoop the dampened material into a wide-mouth high-density polyethylene (HDPE) jar.

    • Liquids: Use polypropylene absorbent pads. Do not use paper towels for DMSO solutions as they may degrade or seep rapidly.

  • Decontamination: Wipe the surface with 70% Ethanol followed by a detergent solution. The pyrazolopyrimidine core is generally soluble in alcohols, aiding removal.

Routine Disposal Procedures

Disposal must comply with RCRA (Resource Conservation and Recovery Act) standards for non-listed hazardous waste.

A. Solid Waste (Pure Compound)
  • Container: Clear glass or HDPE jar with a screw-top lid.

  • Labeling: Must read "Hazardous Waste - Solid".

    • Constituents: 1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (99%).

    • Hazard Checkbox: Toxic, Irritant.

  • Destruction Method: High-Temperature Incineration .

    • Reasoning: The fused aromatic ring system is stable. Landfilling is inappropriate due to potential groundwater leaching and unknown biological half-life. Incineration at >1000°C ensures complete mineralization to CO2 and NOx.

B. Liquid Waste (Mother Liquors/HPLC Effluent)
  • Segregation:

    • If dissolved in DMSO/DMF/Methanol: Halogenated or Non-Halogenated Organic Waste (depending on the solvent).

    • If in Aqueous Buffer (>5% organic): Aqueous Organic Waste .

  • Precaution: Do not mix with strong oxidizers (e.g., Nitric acid waste) as the p-tolyl moiety can undergo nitration or oxidation, potentially causing exothermic reactions in the waste drum.

C. Empty Containers
  • Triple Rinse Rule: Containers that held the compound must be triple-rinsed with a solvent capable of dissolving the residue (Ethanol or Acetone).

  • Rinsate Disposal: The rinsate must be collected into the Liquid Hazardous Waste stream, not poured down the sink.

  • Defacing: Deface the original label and mark as "Triple Rinsed - Trash" (if glass) or recycle (if plastic), subject to local institutional rules.

Waste Stream Segregation Logic

Correct segregation minimizes disposal costs and prevents dangerous chemical interactions.

WasteSegregation Input Waste Material StateCheck Physical State? Input->StateCheck SolventCheck Solvent Type? StateCheck->SolventCheck Solution SolidStream Solid Waste Bin (Incineration) StateCheck->SolidStream Pure Powder or Contaminated PPE NonHal Non-Halogenated Organic Waste SolventCheck->NonHal DMSO, EtOH, DMF Hal Halogenated Organic Waste SolventCheck->Hal DCM, Chloroform Aq Aqueous Waste (Trace Organics) SolventCheck->Aq Buffer/Water

Caption: Segregation logic ensuring 1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol enters the correct destruction pathway.

References

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.